molecular formula C9H13BO2 B1346473 2,4,6-Trimethylphenylboronic acid CAS No. 5980-97-2

2,4,6-Trimethylphenylboronic acid

Cat. No.: B1346473
CAS No.: 5980-97-2
M. Wt: 164.01 g/mol
InChI Key: BZXQRXJJJUZZAJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenylboronic acid is a useful research compound. Its molecular formula is C9H13BO2 and its molecular weight is 164.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157832. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4,6-trimethylphenyl)boronic acid
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InChI

InChI=1S/C9H13BO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXQRXJJJUZZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70303313
Record name 2,4,6-Trimethylphenylboronic acid
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Molecular Weight

164.01 g/mol
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CAS No.

5980-97-2
Record name 2,4,6-Trimethylphenylboronic acid
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Record name 2,4,6-Trimethylphenylboronic acid
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Record name 2,4,6-Trimethylbenzeneboronic acid
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Record name 2,4,6-Trimethylphenylboronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trimethylphenylboronic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5980-97-2

This technical guide provides a comprehensive overview of 2,4,6-trimethylphenylboronic acid, also known as mesitylboronic acid, for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, detailed synthesis protocols, and its critical role in the synthesis of bioactive molecules, with a specific focus on the clinical candidate Afuresertib.

Core Compound Properties

This compound is a versatile organoboron compound widely utilized as a building block in organic synthesis. Its sterically hindered nature, due to the three methyl groups on the phenyl ring, imparts unique reactivity and selectivity in cross-coupling reactions.[1] Below is a summary of its key quantitative properties.

PropertyValueReference
Molecular Formula C₉H₁₃BO₂[2]
Molecular Weight 164.01 g/mol [2][3]
Melting Point 115-122 °C[3][4]
Boiling Point (Predicted) 309.1 ± 52.0 °C
Density (Predicted) 1.05 ± 0.1 g/cm³
pKa (Predicted) 9.00 ± 0.58
Appearance White to off-white powder/crystals[3]
Solubility Soluble in methanol

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent use in carbon-carbon bond formation are critical processes in medicinal chemistry. Detailed experimental protocols for both are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the title compound from 2-bromo-1,3,5-trimethylbenzene (mesityl bromide) via a Grignard reaction followed by boronation.

Workflow for the Synthesis of this compound

Synthesis of this compound cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Boronation cluster_2 Step 3: Hydrolysis and Isolation Mesityl_Bromide 2-Bromo-1,3,5-trimethylbenzene Grignard_Reagent Mesitylmagnesium Bromide Mesityl_Bromide->Grignard_Reagent Reflux Mg_Turnings Magnesium Turnings Mg_Turnings->Grignard_Reagent THF_Solvent Anhydrous THF THF_Solvent->Grignard_Reagent Borate_Ester Intermediate Borate Ester Grignard_Reagent->Borate_Ester -78 °C to RT Trimethyl_Borate Trimethyl Borate Trimethyl_Borate->Borate_Ester Final_Product This compound Borate_Ester->Final_Product Quench at 0 °C HCl_aq Aqueous HCl HCl_aq->Final_Product Purification Extraction & Recrystallization Final_Product->Purification

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add activated magnesium turnings (1.2 equivalents).[2] Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A solution of 2-bromo-1,3,5-trimethylbenzene (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. Once initiated, the mixture is refluxed for approximately 3 hours to ensure complete formation of the Grignard reagent, mesitylmagnesium bromide.[2]

  • Boronation: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.[2] Freshly distilled trimethyl borate (2.0 equivalents) is then added dropwise, maintaining the low temperature.[2] After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight (approximately 12 hours).[2]

  • Hydrolysis and Work-up: The reaction is quenched by cooling the flask to 0 °C and slowly adding 1M aqueous hydrochloric acid (HCl) (2.0 equivalents).[2] The mixture is stirred at room temperature for an additional 2 hours.[2]

  • Isolation and Purification: The phases are separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., hexane) to yield pure this compound.[2]

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling for Bioactive Molecule Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[5][6] This protocol provides a general methodology for the coupling of an aryl halide with an arylboronic acid, a reaction class for which this compound is frequently used to synthesize sterically hindered biaryl compounds.[7] This is a key step in the synthesis of many complex molecules, including kinase inhibitors.

General Workflow for Suzuki-Miyaura Cross-Coupling

G General Suzuki-Miyaura Cross-Coupling Workflow ArylHalide Aryl Halide (R¹-X) Reaction Reaction Mixture ArylHalide->Reaction BoronicAcid This compound (R²-B(OH)₂) BoronicAcid->Reaction Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Solvent Solvent (e.g., Toluene, DME) Solvent->Reaction Product Biaryl Product (R¹-R²) Reaction->Product Heat (e.g., 85-100 °C) Workup Aqueous Workup & Extraction Product->Workup Purification Purification (e.g., Chromatography) Workup->Purification

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.5 equivalents), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (1.25-2.0 equivalents), and the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5–5 mol%).[5]

  • Solvent and Degassing: Add a suitable solvent system, which can be anhydrous (e.g., toluene) or aqueous (e.g., dimethoxyethane (DME)/water), depending on the substrates.[5] Purge the mixture with an inert gas like argon for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to the required temperature (typically between 85-100 °C) and stir under the inert atmosphere until the reaction is complete, as monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the pure biaryl product.

Application in Drug Discovery: Synthesis of AKT Inhibitors

This compound and its derivatives are instrumental in the synthesis of complex pharmaceuticals. A prominent example is in the development of kinase inhibitors, which are a major class of anti-cancer drugs. Specifically, the synthesis of inhibitors for the serine/threonine kinase AKT (also known as Protein Kinase B) often involves Suzuki-Miyaura cross-coupling reactions to construct the core scaffolds.[2][8][9]

Afuresertib (also known as GSK2110183) is an orally bioavailable, ATP-competitive, pan-AKT inhibitor that has been evaluated in clinical trials for various cancers, including multiple myeloma and ovarian cancer.[1][5][8] The synthesis of Afuresertib and related AKT inhibitors involves a Suzuki coupling step to form a key intermediate.[1]

The PI3K/AKT/mTOR Signaling Pathway

Afuresertib functions by inhibiting AKT, a central node in the PI3K/AKT/mTOR signaling pathway.[3][8] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[5] In many cancers, this pathway is constitutively active due to mutations in upstream components like PI3K or loss of the tumor suppressor PTEN, leading to uncontrolled cell proliferation and resistance to apoptosis.[3][5] By inhibiting AKT, Afuresertib effectively blocks these downstream pro-survival signals.[3][8]

The PI3K/AKT Signaling Pathway and Point of Inhibition by Afuresertib

PI3K_AKT_Pathway GF Growth Factors (e.g., IGF-1, IL-6) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) Downstream Downstream Effectors (e.g., GSK-3β, FOXO) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Activates) Afuresertib Afuresertib (AKT Inhibitor) Afuresertib->AKT Inhibits CellSurvival Cell Survival, Proliferation, Growth, Metabolism Downstream->CellSurvival Apoptosis Apoptosis Downstream->Apoptosis |

Caption: Afuresertib inhibits the PI3K/AKT pathway, blocking pro-survival signals.

This guide demonstrates the fundamental importance of this compound as a key reagent for synthetic and medicinal chemists. Its utility in constructing complex molecular architectures, exemplified by its role in synthesizing advanced clinical candidates like Afuresertib, underscores its value in modern drug discovery and development.

References

2,4,6-Trimethylphenylboronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylphenylboronic Acid

Introduction

This compound, also known as mesitylboronic acid, is a crucial organoboron compound utilized extensively in organic synthesis. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex biaryl compounds.[1][2] The steric hindrance provided by the two ortho-methyl groups on the phenyl ring imparts unique reactivity and selectivity in these coupling reactions. This guide provides a comprehensive overview of a standard laboratory protocol for the synthesis of this compound, focusing on the Grignard reaction pathway.

Core Synthesis Pathway: Grignard Reaction

The most common and established method for synthesizing this compound involves the reaction of a Grignard reagent, formed from 2-bromo-1,3,5-trimethylbenzene (mesityl bromide), with a trialkyl borate ester, such as trimethyl borate or triethyl borate.[3][4] This is followed by acidic hydrolysis to yield the final boronic acid product.[5]

Experimental Protocol: Synthesis via Grignard Reagent

This protocol details the synthesis of this compound from 2-bromo-1,3,5-trimethylbenzene. The procedure involves the formation of 2,4,6-trimethylphenylmagnesium bromide, followed by its reaction with a borate ester and subsequent workup.[1][3]

Materials and Reagents

ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )
2-Bromo-1,3,5-trimethylbenzene576-83-0C₉H₁₁Br199.09
Magnesium (turnings/chips)7439-95-4Mg24.31
Triethyl Borate150-46-9C₆H₁₅BO₃145.99
Trimethyl Borate121-43-7C₃H₉BO₃103.91
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11
Hydrochloric Acid (1 M)7647-01-0HCl36.46
Diethyl Ether60-29-7C₄H₁₀O74.12
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Benzene71-43-2C₆H₆78.11

Step 1: Formation of the Grignard Reagent

The initial step involves the preparation of the Grignard reagent from 2-bromo-1,3,5-trimethylbenzene and magnesium turnings in an anhydrous ethereal solvent.[3]

ParameterValue / Condition
AtmosphereInert (e.g., Nitrogen or Argon)
SolventAnhydrous Tetrahydrofuran (THF)
Reactant 1Magnesium (Mg) turnings (1.2 equiv.)
Reactant 22-Bromo-1,3,5-trimethylbenzene (1 equiv.)
InitiationGentle heating or addition of an initiator (e.g., a small crystal of iodine or bromoisopropene)[1][3]
Reaction TemperatureReflux
Reaction Time3 - 4.5 hours[3]

Detailed Procedure:

  • Equip a dry three-necked, round-bottomed flask with a reflux condenser, a magnetic stirrer, and a constant pressure dropping funnel, all under an inert atmosphere.

  • Add magnesium chips (e.g., 60.27 mmol) and anhydrous tetrahydrofuran (30 mL) to the flask.[3]

  • Dissolve 2-bromo-1,3,5-trimethylbenzene (e.g., 32.02 mmol) in anhydrous tetrahydrofuran (30 mL) and add it to the dropping funnel.[3]

  • Initiate the reaction by adding a small amount of the bromide solution or an initiator like bromoisopropene and warming the mixture.[3]

  • Once the reaction begins (indicated by bubbling and heat generation), add the remaining 2-bromo-1,3,5-trimethylbenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for 3 to 4.5 hours to ensure complete formation of the Grignard reagent.[3]

Step 2: Boronic Ester Formation and Hydrolysis

The Grignard reagent is reacted with a trialkyl borate at low temperature, followed by acidic workup to produce the boronic acid.[3][5]

ParameterValue / Condition
ReagentTriethyl Borate or Trimethyl Borate (2 - 3.5 equiv.)[3]
Reaction Temperature-78 °C to -10 °C[3][5]
AdditionSlow, dropwise addition of borate ester to the Grignard reagent
Post-addition StirringAllow to warm to room temperature and stir for 5-12 hours[3]
Quenching/Hydrolysis1 M Hydrochloric Acid (HCl) solution at 0 °C[3]
Post-hydrolysis Stirring2 hours at room temperature[3]

Detailed Procedure:

  • Cool the prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.[3]

  • Slowly add triethyl borate (e.g., 111.66 mmol) or trimethyl borate dropwise to the cold Grignard solution over approximately 15 minutes, maintaining the low temperature.[3]

  • After the addition, allow the reaction mixture to slowly warm to room temperature and continue stirring for at least 5 hours (or overnight).[3]

  • Cool the mixture to 0 °C in an ice bath and quench the reaction by slowly adding 1 M hydrochloric acid.[3]

  • Stir the resulting biphasic mixture vigorously for 2 hours at room temperature to ensure complete hydrolysis of the boronate ester.[3]

Step 3: Product Isolation and Purification

The final product is isolated from the reaction mixture through extraction and purified by recrystallization.

ParameterValue / Condition
Extraction SolventDiethyl ether[3]
Washing SolutionSaturated brine[3]
Drying AgentAnhydrous sodium sulfate[3]
Purification MethodRecrystallization[3] or column chromatography[6]
Recrystallization SolventBenzene[3] or Hexane[3]
Typical Yield~58%[3]

Detailed Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer three times with diethyl ether.[3]

  • Combine all organic layers and wash them with saturated brine.[3]

  • Dry the combined organic phase over anhydrous sodium sulfate.[3]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.[3]

  • Purify the crude solid by recrystallization from benzene or by suspending it in hexane, filtering, and washing with fresh hexane to yield pure this compound.[3]

Product Characterization

The identity and purity of the final product are confirmed using spectroscopic methods.

TechniqueSpectrometerSolventChemical Shifts (δ)
¹H-NMR400 MHzCDCl₃6.82 (s, 2H, Ar-H), 4.73 (brs, 2H, B(OH)₂), 2.33 (s, 6H, ortho-CH₃), 2.26 (s, 3H, para-CH₃)[3]
¹³C-NMR100 MHzCDCl₃139.64, 138.66, 127.99, 127.26, 22.89, 22.03, 21.12[3]

Synthesis Workflow Diagram

Synthesis_Workflow start_materials Starting Materials: 2-Bromo-1,3,5-trimethylbenzene Magnesium Turnings grignard_formation Step 1: Grignard Reagent Formation - Anhydrous THF - Reflux (3-4.5h) start_materials->grignard_formation boronate_formation Step 2: Boronate Ester Formation - Add borate ester at -78°C - Warm to RT, stir 5-12h grignard_formation->boronate_formation borate_ester Triethyl Borate (or Trimethyl Borate) borate_ester->boronate_formation hydrolysis Acidic Hydrolysis - 1M HCl at 0°C - Stir 2h at RT boronate_formation->hydrolysis workup Step 3: Extraction & Workup - Diethyl Ether - Brine Wash - Dry (Na₂SO₄) hydrolysis->workup purification Purification - Concentrate - Recrystallize (Benzene/Hexane) workup->purification final_product Final Product: This compound purification->final_product

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Physical Properties of 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-Trimethylphenylboronic acid. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and synthesis. This document presents quantitative data in a clear, tabular format, details generalized experimental protocols for property determination, and includes a visualization of a key reaction pathway.

Core Physical and Chemical Properties

This compound, also known as Mesitylboronic acid, is an organoboron compound widely utilized in organic synthesis, most notably as a reagent in Suzuki-Miyaura cross-coupling reactions. Its physical characteristics are crucial for its handling, storage, and reactivity.

PropertyValueSource
IUPAC Name (2,4,6-trimethylphenyl)boronic acidN/A
Synonyms 2,4,6-Trimethylbenzeneboronic acid, Mesitylene-2-boronic acid, Mesitylboronic acidN/A
CAS Number 5980-97-2N/A
Molecular Formula C₉H₁₃BO₂N/A
Molecular Weight 164.01 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 115-122 °CN/A
Boiling Point (Predicted) 309.1 ± 52.0 °CN/A
Density (Predicted) 1.05 ± 0.1 g/cm³N/A
Solubility Soluble in MethanolN/A
pKa (Predicted) 9.00 ± 0.58N/A

Experimental Protocols

While specific experimental data for the determination of every physical property of this compound is not extensively published in readily available literature, standardized methodologies for organic compounds provide a reliable framework for their measurement.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire solid sample has turned into a clear liquid is recorded as the completion of melting.

  • The melting point is reported as a range from the onset to the completion of melting. A narrow melting range is indicative of high purity.[1]

Solubility Determination (Equilibrium Solubility Method)

The solubility of this compound in various solvents can be assessed qualitatively and quantitatively.

Methodology:

  • To a known volume of a selected solvent (e.g., water, methanol, toluene) at a specified temperature, an excess amount of this compound is added.

  • The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • After reaching equilibrium, the suspension is allowed to settle, or is filtered/centrifuged to separate the undissolved solid.

  • A known volume of the clear, saturated supernatant is carefully removed.

  • The concentration of the dissolved this compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

  • The solubility is then expressed in terms of mass per unit volume (e.g., g/L or mg/mL).[2][3][4][5]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound, a weak Lewis acid, can be determined by potentiometric titration.

Methodology:

  • A precise amount of this compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.[6][7][8]

Key Application Workflow: Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The following diagram illustrates the catalytic cycle of this reaction.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-Ar transmetalation->pd_intermediate boronic_acid Ar-B(OH)₂ (this compound) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-Ar (Coupled Product) reductive_elimination->product halide R¹-X (Aryl/Vinyl Halide) halide->oxidative_addition

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This workflow demonstrates the key steps of oxidative addition, transmetalation (where the aryl group from this compound is transferred to the palladium center), and reductive elimination to yield the final cross-coupled product and regenerate the palladium(0) catalyst.[9][10]

References

An In-depth Technical Guide on the Solubility of 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trimethylphenylboronic acid, a member of the arylboronic acid family, is a crucial reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and overall experimental design. This technical guide aims to provide a comprehensive overview of the available solubility information and experimental methodologies for determining the solubility of this compound for researchers, scientists, and professionals in drug development.

Solubility Data

Despite a comprehensive search of publicly available scientific literature, specific quantitative solubility data for this compound in various organic solvents remains limited. However, to provide a relevant frame of reference, this guide presents solubility data for the parent compound, phenylboronic acid. This information can serve as a valuable proxy for estimating the solubility behavior of its trimethyl-substituted derivative.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g Solvent)
Water0~1.1
Water25~2.5
Dipropyl ether-High
Acetone-High
3-Pentanone-High
Chloroform-Moderate
Methylcyclohexane-Very Low

Note: The solubility-temperature relationship for phenylboronic acid in water is reported to be linear up to at least 45°C.[1] The qualitative solubility data in organic solvents is based on comparative studies.[1][2]

It is important to note that the three methyl groups on the phenyl ring of this compound will increase its lipophilicity compared to phenylboronic acid. This structural modification is expected to decrease its solubility in polar solvents like water and increase its solubility in nonpolar organic solvents.

Experimental Protocols for Solubility Determination

A reliable and commonly employed technique for determining the solubility of boronic acids is the dynamic method, which involves monitoring the dissolution of a solid solute in a solvent upon controlled heating.[3]

Dynamic Method Protocol

  • Sample Preparation: A series of samples containing known compositions of this compound and the chosen solvent are prepared in sealed vials.

  • Heating and Observation: The vials are placed in a controlled temperature bath and the temperature is gradually increased at a constant rate (e.g., 0.1-0.5 °C/min).[3]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be achieved visually or by using a luminance probe or a laser beam to detect the scattering of light by undissolved solid particles.[1][2][3]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[3]

  • Data Collection: This process is repeated for different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.[3]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

G cluster_0 Preparation cluster_1 Solubility Determination (Dynamic Method) cluster_2 Data Analysis cluster_3 Output A Define Solvents of Interest B Prepare Stock Solutions of Known Concentration A->B D Create Solid-Liquid Mixtures of Known Composition B->D C Prepare Solid this compound C->D E Controlled Heating (e.g., 0.1-0.5 °C/min) D->E F Monitor Turbidity E->F G Record Dissolution Temperature F->G H Construct Solubility Curve (Solubility vs. Temperature) G->H I Data Correlation (e.g., using Wilson, NRTL, or Redlich-Kister equations) H->I J Quantitative Solubility Data Table I->J

Workflow for Solubility Determination

References

An In-depth Technical Guide to the Stability and Storage of 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 2,4,6-trimethylphenylboronic acid (also known as mesitylboronic acid). Understanding the stability profile of this critical reagent is paramount for ensuring its quality, efficacy in synthetic applications, and the reproducibility of experimental results. This document outlines the known degradation pathways, recommended storage conditions, and detailed protocols for stability assessment.

Executive Summary

This compound is a vital building block in organic synthesis, notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form sterically hindered biaryl compounds. While generally considered more stable than many other arylboronic acids due to the steric protection afforded by the flanking methyl groups, it is nevertheless susceptible to degradation under specific environmental conditions. The primary degradation pathways include protodeboronation, oxidation, and dehydration to form the corresponding boroxine. Adherence to strict storage and handling protocols is crucial to preserve the integrity of this reagent. This guide provides the necessary data and methodologies to effectively manage and assess the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5980-97-2
Molecular Formula C₉H₁₃BO₂
Molecular Weight 164.01 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 115-122 °C (lit.)[1][2]
Boiling Point 309.1 ± 52.0 °C (Predicted)[1][2]
Solubility Soluble in methanol and other polar organic solvents.[1][2]
pKa 9.00 ± 0.58 (Predicted)[1]

Stability Profile and Degradation Pathways

This compound is stable under normal, ambient conditions when stored correctly. However, exposure to adverse conditions can initiate degradation. The principal degradation pathways are illustrated below and are common to arylboronic acids in general.

G Figure 1. Primary Degradation Pathways cluster_main cluster_products A This compound C₉H₁₃BO₂ B Mesitylene (Protodeboronation Product) A->B H₂O / H⁺ or OH⁻ (Protodeboronation) C Phenolic Impurities (Oxidation Products) A->C O₂ / Oxidizing Agents (Oxidation) D 2,4,6-Trimethylphenylboroxine (Dehydration Product) A->D Heat / Vacuum (Dehydration)

Caption: Primary degradation pathways for this compound.

Protodeboronation

Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding mesitylene.[3] This reaction can be catalyzed by acid or base and is often accelerated by the presence of water and certain metals.[3] Arylboronic acids with electron-withdrawing groups are generally more susceptible, but the reaction can occur under various conditions, particularly during prolonged heating in aqueous or protic solvents.[3]

Oxidation

The boronic acid functional group is susceptible to oxidation, which can lead to the formation of phenolic byproducts. This process can be initiated by atmospheric oxygen, especially in the presence of light or radical initiators.[4] For this reason, storage under an inert atmosphere is recommended for long-term stability.

Dehydration (Boroxine Formation)

Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is often observed upon heating or storage under vacuum. This process is typically reversible in the presence of water. While not a complete loss of the boronic acid moiety, the formation of boroxines can affect the stoichiometry and reactivity in subsequent reactions.

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling conditions are recommended.

Table 2: Recommended Storage Conditions

FormTemperatureAtmosphereContainerLight Conditions
Solid Powder (Long-term) -20°C to 8°CInert (Argon or Nitrogen)Tightly sealed, opaqueProtect from light
Solid Powder (Short-term) Room TemperatureInert or Dry AirTightly sealed, opaqueProtect from light
In Solution -20°C or belowInert (Argon or Nitrogen)Tightly sealed, flame-dried glasswareProtect from light

Handling Recommendations:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

  • For solutions, use anhydrous solvents and aliquot to minimize freeze-thaw cycles.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[4]

G Figure 2. General Workflow for Stability Assessment cluster_workflow A Develop Stability-Indicating HPLC Method B Perform Forced Degradation Studies A->B C Characterize Degradation Products (LC-MS/MS) B->C D Validate HPLC Method (ICH Guidelines) B->D E Conduct Long-Term and Accelerated Stability Studies D->E F Analyze Samples at Defined Time Points E->F G Determine Shelf-Life and Optimal Storage Conditions F->G

Caption: A general experimental workflow for assessing chemical stability.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% w/v)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, heating block, photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C and 80°C for 7 days. Also, store a solution of the compound at 60°C for 24 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis. Analyze the samples using a validated stability-indicating HPLC method.

Table 3: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp. / 60°C24 hours
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp. / 60°C24 hours
Oxidation 3% H₂O₂Room Temp.24 hours
Thermal (Solid) Dry Heat60°C / 80°C7 days
Thermal (Solution) Dry Heat60°C24 hours
Photostability ICH Q1B compliant light sourceAmbientPer ICH Q1B
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Method Development: Inject a mixture of the stressed samples (from the forced degradation study) to evaluate the separation of the parent compound from the degradation products.

  • Optimization: Adjust the gradient, mobile phase composition, pH, and column type to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the method can resolve the main peak from all degradation product peaks.

Protocol 3: 11B NMR Spectroscopy for Degradation Monitoring

Objective: To monitor the degradation of this compound, particularly the formation of boroxine or other boron-containing species.

Instrumentation:

  • NMR spectrometer with a boron-observe probe.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

  • Initial Spectrum: Acquire an initial ¹¹B NMR spectrum. The boronic acid should give a characteristic broad signal.

  • Stress Application: Subject the NMR tube to stress conditions (e.g., heating).

  • Time-course Monitoring: Acquire ¹¹B NMR spectra at regular intervals to monitor changes in the chemical shifts and the appearance of new signals, which would indicate the formation of degradation products like boroxines or boronate esters.[6][7]

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While it possesses greater stability than many simpler arylboronic acids, it is not immune to degradation. The primary pathways of degradation are protodeboronation, oxidation, and dehydration. By understanding these pathways and implementing the recommended storage and handling protocols, the integrity of the compound can be maintained. For applications requiring rigorous quality control, the implementation of systematic stability studies, including forced degradation and the use of a validated stability-indicating HPLC method, is strongly advised.

References

An In-depth Technical Guide to 2,4,6-Trimethylphenylboronic Acid: Synonyms, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trimethylphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document details its chemical synonyms, physical and chemical properties, and provides an in-depth look at its application in the synthesis of bioactive compounds, including a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Synonyms

This compound, also known as mesitylboronic acid, is a key organoboron compound widely utilized in research and development. While it is primarily known by its systematic IUPAC name, it is also referred to by several other synonyms in chemical literature and commercial catalogs.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
Systematic Name This compound
Common Name Mesitylboronic acid
Other Synonyms 2,4,6-Trimethylbenzeneboronic acid, Mesitylene-2-boronic acid, (2,4,6-trimethylphenyl)boranediol
CAS Number 5980-97-2[1][2]
NSC Number 157832[1][2]

It is important to note that distinct "trade names" for this compound are not prevalent in the market; it is typically supplied by chemical companies under its chemical name.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H13BO2[1][3]
Molecular Weight 164.01 g/mol [1][2][3]
Appearance White to off-white powder or crystalline solid
Melting Point 115-122 °C (literature value)[1][2]
Purity (typical) ≥95%[1][2]

Role in Drug Discovery and Development

Boronic acids are crucial building blocks in the synthesis of bioactive molecules.[4] this compound, in particular, serves as a key reagent in the synthesis of complex organic molecules with potential therapeutic applications, including kinase inhibitors and angiotensin II receptor blockers (ARBs).[5][6][7] The sterically hindered nature of the mesityl group can impart unique conformational constraints on the final molecule, which can be advantageous in designing selective inhibitors.

The primary application of this compound in drug discovery is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[8] This reaction is fundamental in the construction of biaryl scaffolds, which are common structural motifs in many pharmaceuticals.[9][10]

Below is a logical workflow illustrating the role of this compound in a typical drug discovery process leading to the synthesis of a biaryl-based drug candidate.

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation A Aryl Halide (Building Block 1) C Suzuki-Miyaura Coupling A->C B This compound (Building Block 2) B->C D Biaryl Intermediate C->D E Further Synthetic Steps D->E F Drug Candidate E->F G In vitro Assays (e.g., Kinase Inhibition) F->G H In vivo Studies G->H

Drug Discovery Workflow using this compound.

Experimental Protocol: Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

The following protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound to synthesize a biphenyl derivative. This reaction is a cornerstone for creating the core structures of many potential drug candidates.

Materials
  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (0.05 mmol)

  • Base (e.g., potassium carbonate, K2CO3) (2.0 mmol)

  • Solvent: 1,4-Dioxane and water (4:1 mixture, 20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the 1,4-dioxane and water mixture (20 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80°C for 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).[10]

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SuzukiCycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 r2bo2h2 R2-B(OH)2 (this compound) r2bo2h2->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Biaryl Product) reductive_elimination->product r1x R1-X (Aryl Halide) r1x->oxidative_addition

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

This compound is a valuable and versatile reagent for researchers and scientists in the field of drug discovery and development. Its utility in the synthesis of complex biaryl structures through the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool in the medicinal chemist's arsenal. This guide provides the foundational knowledge required for the effective and safe use of this important chemical compound.

References

The Genesis of a Bulky Building Block: The Discovery and History of 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the origins and early development of a key reagent in modern organic synthesis, providing historical context, original experimental protocols, and a comparative analysis of synthetic evolution.

Introduction

2,4,6-Trimethylphenylboronic acid, also known as mesitylboronic acid, is a sterically hindered organoboron compound that has become an indispensable tool for chemists in academia and industry. Its unique structural properties, featuring three methyl groups ortho and para to the boronic acid functionality, impart remarkable stability and selectivity in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This whitepaper delves into the historical discovery and early synthetic development of this important reagent, providing a detailed account for researchers, scientists, and professionals in drug development.

The Dawn of Boronic Acids: A Brief Historical Context

The story of this compound is a chapter in the broader history of organoboron chemistry. The first isolation of a boronic acid was reported by Edward Frankland in 1860, who synthesized ethylboronic acid.[1] This was followed by the preparation of the first arylboronic acid, phenylboronic acid, by Michaelis and Becker in 1880. These early discoveries laid the groundwork for the exploration of this versatile class of compounds.

The First Synthesis of this compound

The first documented synthesis of this compound appears in the mid-20th century. Two key publications, one in 1958 and another in 1960, are widely cited as the seminal reports of its preparation.[2] These early methods established the foundation for the production of this sterically encumbered boronic acid.

The 1958 Report in the Journal of Organic Chemistry
The 1960 Contribution in the Journal of the American Chemical Society

A detailed experimental procedure for the synthesis of this compound was published in the Journal of the American Chemical Society in 1960 by Hawkins, Lennarz, and Snyder. This paper, titled "Arylboronic Acids. V. Methyl-substituted Boronic Acids, Borinic Acids and Triarylborons," provides a clear protocol for the preparation of this compound.

Experimental Protocols: A Journey Through Time

To appreciate the evolution of synthetic methodology, it is instructive to compare the original protocol with a modern, optimized procedure.

Table 1: Comparison of Historical and Modern Synthesis Protocols
ParameterHawkins, Lennarz, and Snyder (1960)Modern Protocol
Starting Material Bromomesitylene2-Bromo-1,3,5-trimethylbenzene
Reagents Magnesium, n-Butyl borate, Sulfuric acid, EtherMagnesium turnings, Triethyl borate, Hydrochloric acid, Tetrahydrofuran (THF)
Reaction Conditions Not explicitly detailed in available abstractsFormation of Grignard reagent in THF, followed by reaction with triethyl borate at -78 °C, then warming to room temperature.
Workup Acidification and extractionQuenching with HCl, extraction with ether, washing with brine, and drying over anhydrous sodium sulfate.
Purification Recrystallization from benzeneRecrystallization from benzene or other suitable solvents.
Yield Not explicitly detailed in available abstractsTypically around 58%[3]

Detailed Experimental Protocols

Original Synthesis by Hawkins, Lennarz, and Snyder (1960)

The following is a generalized procedure based on the common practices of the era, as the full experimental text is not widely accessible.

A solution of bromomesitylene in anhydrous ether would have been added dropwise to magnesium turnings to form the Grignard reagent, mesitylmagnesium bromide. This solution would then be added to a solution of n-butyl borate in ether at a low temperature. After the addition was complete, the reaction mixture would be allowed to warm to room temperature and then hydrolyzed with sulfuric acid. The ethereal layer would be separated, and the aqueous layer extracted with ether. The combined ethereal extracts would be dried and the solvent evaporated. The crude product would then be purified by recrystallization from benzene.

Modern Synthetic Protocol[3]

To a dry three-necked round-bottomed flask containing magnesium chips (60.27 mmol) is added anhydrous tetrahydrofuran (30 mL), and the suspension is stirred. To initiate the Grignard reagent formation, a small amount of bromoisopropene (13.07 mmol) is added, and the mixture is gently heated. A solution of 2-bromo-1,3,5-trimethylbenzene (32.02 mmol) in anhydrous tetrahydrofuran (30 mL) is then added dropwise. The reaction mixture is heated to reflux for 4.5 hours.

After cooling to -78 °C, triethyl borate (111.66 mmol) is added dropwise over 15 minutes. The reaction is allowed to slowly warm to room temperature and stirred for an additional 5 hours. The reaction is then cooled to 0 °C and quenched by the addition of 1 M hydrochloric acid solution, followed by stirring for 2 hours.

The mixture is extracted three times with ether. The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product. The crude product is recrystallized from benzene to afford pure this compound.[3]

Yield: 58%[3]

Characterization Data (Modern Protocol): [3]

  • ¹H-NMR (400 MHz, CDCl₃): δ = 6.82 (s, 2H), 4.73 (brs, 2H), 2.33 (s, 6H), 2.26 (s, 3H)

  • ¹³C-NMR (100 MHz, CDCl₃): δ = 139.64, 138.66, 127.99, 127.26, 22.89, 22.03, 21.12

Logical Progression of Synthesis

The fundamental approach to the synthesis of this compound has remained consistent since its discovery, relying on the formation of an aryl-metal species followed by quenching with a borate ester. The evolution of the methodology lies in the refinement of the reagents and reaction conditions to improve yield, safety, and reproducibility.

Synthesis_Progression A Halogenated Mesitylene (e.g., Bromomesitylene) B Organometallic Intermediate (Grignard Reagent) A->B Mg D Boronic Ester Intermediate B->D + Borate Ester C Borate Ester (e.g., n-Butyl borate, Triethyl borate) C->D E This compound D->E Hydrolysis

Caption: General synthetic pathway to this compound.

Early Applications and Significance

The initial interest in this compound and other sterically hindered arylboronic acids stemmed from the desire to understand the influence of steric bulk on the properties and reactivity of organoboron compounds. Its utility as a synthetic building block, particularly in carbon-carbon bond-forming reactions, became more apparent with the advent of palladium-catalyzed cross-coupling reactions. The steric hindrance provided by the methyl groups proved to be advantageous in controlling regioselectivity and preventing unwanted side reactions.

Conclusion

The discovery of this compound in the late 1950s marked a significant step in the development of organoboron chemistry. The early synthetic methods, while effective, have been refined over the decades to provide more efficient and reliable protocols. Today, this bulky boronic acid is a cornerstone reagent in organic synthesis, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science. Its history serves as a testament to the continuous evolution of synthetic chemistry and the enduring importance of fundamental research.

References

Mesitylboronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesitylboronic acid, systematically known as (2,4,6-trimethylphenyl)boronic acid, is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its sterically hindered nature imparts unique reactivity and stability, making it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides an in-depth overview of the fundamental characteristics of mesitylboronic acid, including its chemical and physical properties, detailed synthesis and purification protocols, spectral data, and key applications. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Characteristics

Mesitylboronic acid is a white to off-white solid at room temperature.[1] Its chemical structure consists of a boronic acid functional group (-B(OH)₂) attached to a mesitylene (2,4,6-trimethylbenzene) ring.

Physical and Chemical Properties

The fundamental physical and chemical properties of mesitylboronic acid are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₉H₁₃BO₂[1][2]
Molecular Weight 164.01 g/mol [2]
CAS Number 5980-97-2[2]
Appearance White to off-white solid/crystalline powder[1]
Melting Point 143-145 °C[2]
Purity Typically ≥98%[1]
Solubility Soluble in many organic solvents. Phenylboronic acid, a related compound, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3]
Spectral Data

The following table summarizes key spectral data for mesitylboronic acid, which are crucial for its identification and characterization.

Spectral DataKey Features and Interpretation
¹H NMR The ¹H NMR spectrum of a related compound, 3-tolylboronic acid, shows characteristic signals for the aromatic protons and the methyl group protons. For mesitylboronic acid, one would expect signals for the two aromatic protons and the three methyl groups, in addition to a broad signal for the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the solvent used.[4]
¹³C NMR The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For arylboronic acids, the carbon atom attached to the boron can sometimes be difficult to observe due to the quadrupolar relaxation of the boron nucleus.[4]
FT-IR The FT-IR spectrum of boronic acids typically shows a broad O-H stretching band for the hydroxyl groups. Characteristic absorptions for the B-O bond are also observed.[5][6]
Mass Spectrometry The mass spectrum of mesitylboronic acid would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information, often involving the loss of water or other small fragments from the boronic acid group.[7][8]

Synthesis and Purification

The most common and versatile method for synthesizing arylboronic acids like mesitylboronic acid is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[9]

Synthesis of Mesitylboronic Acid via Grignard Reaction

This protocol is a general representation of the synthesis of arylboronic acids and can be adapted for mesitylboronic acid.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromo-1,3,5-trimethylbenzene (mesityl bromide) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (mesitylmagnesium bromide).

  • Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate in anhydrous THF. Slowly add the trimethyl borate solution to the cold Grignard reagent solution with vigorous stirring. It is crucial to maintain a low temperature to prevent multiple additions of the Grignard reagent to the borate ester.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Cool the mixture in an ice bath and slowly add dilute hydrochloric acid to hydrolyze the boronic ester and dissolve the magnesium salts.

  • Work-up and Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude mesitylboronic acid.

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_borylation Borylation cluster_hydrolysis Hydrolysis & Work-up cluster_purification Purification MesitylBromide Mesityl Bromide Grignard Mesitylmagnesium Bromide MesitylBromide->Grignard in dry ether/THF Mg Magnesium Turnings Mg->Grignard BoronicEster Mesitylboronic Ester Intermediate Grignard->BoronicEster at -78°C TrimethylBorate Trimethyl Borate TrimethylBorate->BoronicEster CrudeProduct Crude Mesitylboronic Acid BoronicEster->CrudeProduct Acid Aqueous Acid (e.g., HCl) Acid->CrudeProduct PureProduct Pure Mesitylboronic Acid CrudeProduct->PureProduct Recrystallization

General workflow for the synthesis of mesitylboronic acid.
Purification of Mesitylboronic Acid

Crude mesitylboronic acid can be purified by several methods to remove impurities such as the corresponding borinic acid or unreacted starting materials.

Experimental Protocol: Recrystallization

  • Dissolve the crude mesitylboronic acid in a minimum amount of a hot solvent or solvent mixture (e.g., benzene, dichloroethane, or ethyl acetate/hexane).[10]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternative Purification: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent like diethyl ether.

  • Extract the solution with an aqueous base (e.g., sodium hydroxide) to form the water-soluble boronate salt.[11]

  • Separate the aqueous layer and wash it with fresh organic solvent to remove non-acidic impurities.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure boronic acid.[11]

  • Collect the solid by filtration, wash with water, and dry.[11]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

Mesitylboronic acid is a key reagent in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[12] This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes.[12]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[13]

SuzukiMiyaura Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 + Ar-Ar' Product Ar-Ar' ArX Ar-X MesitylBoronicAcid Mesityl-B(OH)₂ Boronate [Mesityl-B(OH)₃]⁻ MesitylBoronicAcid->Boronate + OH⁻ Base Base (e.g., OH⁻) Boronate->Transmetalation + [Mesityl-B(OH)₃]⁻ - [XB(OH)₃]⁻

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Mechanism Description:

  • Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (Ar-X) to form a palladium(II) intermediate.[13]

  • Transmetalation: The organic group from the boronic acid (in this case, the mesityl group) is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated to form the final product (Ar-Ar'), regenerating the palladium(0) catalyst.[13]

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

Experimental Protocol:

  • To a reaction flask, add the aryl halide, mesitylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Role in Drug Discovery and Development

Boronic acids are increasingly recognized for their potential in medicinal chemistry and drug discovery. The boron atom in boronic acids can form reversible covalent bonds with diols and certain amino acid residues in proteins, making them effective enzyme inhibitors.[15] Bortezomib, a proteasome inhibitor containing a boronic acid moiety, is a successful example of a boronic acid-based drug used in cancer therapy.[15]

Boronic Acids as Enzyme Inhibitors

The boronic acid group can act as a transition state analog, binding to the active site of enzymes, particularly serine proteases. The empty p-orbital of the sp²-hybridized boron atom can accept a lone pair of electrons from a nucleophilic residue (like the hydroxyl group of serine) in the enzyme's active site, forming a stable tetrahedral intermediate.

Signaling Pathways

While specific signaling pathways directly targeted by mesitylboronic acid are not extensively documented in readily available literature, boronic acids, in general, have been shown to impact various cellular processes. For instance, phenylboronic acid has been demonstrated to inhibit key signaling networks involved in cancer cell migration by affecting the activity of Rho GTPases like RhoA and Rac1.[16] Boronic acid-containing drugs like Bortezomib are known to suppress the NF-κB signaling pathway, which is crucial for cell survival and proliferation in certain cancers.[17]

SignalingInhibition cluster_pathway Generic Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Migration) GeneExpression->CellularResponse BoronicAcid Boronic Acid (e.g., Mesitylboronic Acid Derivative) Enzyme Target Enzyme (e.g., Protease, Kinase) BoronicAcid->Enzyme Reversible Covalent Inhibition Enzyme->Kinase2 Inhibition

Conceptual diagram of boronic acid derivatives inhibiting a signaling pathway.

The steric hindrance provided by the mesityl group in mesitylboronic acid can be exploited in drug design to achieve selectivity for specific enzyme active sites. Further research in this area could lead to the development of novel therapeutics targeting a range of diseases.

Conclusion

Mesitylboronic acid is a valuable and versatile building block in organic chemistry with significant potential in drug discovery. Its unique structural features and reactivity make it an indispensable tool for the synthesis of complex organic molecules. This technical guide has provided a comprehensive overview of its fundamental characteristics, synthesis, and applications, aiming to support the endeavors of researchers and scientists in advancing chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Lewis Acidity of 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Lewis acidity of 2,4,6-trimethylphenylboronic acid (also known as mesitylboronic acid). It explores the theoretical basis of its acidity, the impact of steric hindrance, and comparative data with related arylboronic acids. Detailed experimental protocols for quantifying Lewis acidity are also provided to support further research and application in fields such as catalysis and drug development.

Introduction to Boronic Acids as Lewis Acids

Boronic acids (R-B(OH)₂) are a class of organoboron compounds that function as Lewis acids. The boron atom, with its vacant p-orbital, can accept a pair of electrons from a Lewis base. In aqueous solution, this manifests as the acceptance of a hydroxide ion to form a tetrahedral boronate species, R-B(OH)₃⁻. The equilibrium of this reaction is a measure of the boronic acid's Lewis acidity and is quantified by its pKa value.

The Lewis acidity of arylboronic acids is influenced by both electronic and steric factors. Electron-withdrawing substituents on the aromatic ring generally increase Lewis acidity (lower pKa), while electron-donating groups decrease it. Steric hindrance, particularly from substituents at the ortho positions, can significantly impede the approach of a Lewis base and the transition from a trigonal planar boronic acid to a tetrahedral boronate, thereby reducing Lewis acidity.

This compound is of particular interest due to the significant steric bulk imparted by the two ortho-methyl groups flanking the boronic acid moiety.

Quantifying the Lewis Acidity of this compound

Direct experimental quantification of the Lewis acidity of this compound is not extensively reported in the literature. However, computational predictions and comparative data from related compounds provide a clear understanding of its properties.

Acidity Constant (pKa)

To contextualize this, we can compare it with less sterically hindered analogs. The progressive introduction of ortho-methyl groups is expected to decrease Lewis acidity (increase pKa) due to increasing steric hindrance around the boron center.

Data Presentation: Comparative pKa Values of Arylboronic Acids

Compound NameStructurepKa (in water, 25°C)Data Type
Phenylboronic acidC₆H₅B(OH)₂8.83 - 8.9Experimental
2-Methylphenylboronic acid (o-Tolylboronic acid)CH₃C₆H₄B(OH)₂9.1Experimental
2,6-Dimethylphenylboronic acid(CH₃)₂C₆H₃B(OH)₂Not Experimentally Found-
This compound (CH₃)₃C₆H₂B(OH)₂ ~9.00 ± 0.58 Predicted

Table 1: Comparison of aqueous pKa values for phenylboronic acid and its ortho-methylated derivatives. The increasing steric bulk from ortho-substituents is expected to decrease Lewis acidity.

The data illustrates that even a single ortho-methyl group in 2-methylphenylboronic acid increases the pKa relative to the unsubstituted phenylboronic acid, indicating lower acidity. It is therefore highly probable that the two ortho-methyl groups in this compound further decrease its Lewis acidity, aligning with the predicted pKa value.

Methodologies for Determining Lewis Acidity

Several experimental and computational methods are employed to evaluate the Lewis acidity of boronic acids.

Spectrophotometric pKa Determination

This is a common method for determining the pKa of boronic acids that possess a UV-active chromophore. The absorbance spectrum of the arylboronic acid changes as a function of pH due to the different electronic structures of the trigonal acid and the tetrahedral boronate.

  • Preparation of Solutions:

    • Prepare a stock solution of the boronic acid (e.g., 10 mM in DMSO or methanol).

    • Prepare a series of buffer solutions with known pH values, typically spanning a range of 4-5 pH units around the expected pKa (e.g., pH 7 to 12). Maintain a constant ionic strength across all buffers (e.g., with 0.1 M KCl).

  • Sample Preparation:

    • In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells.

    • Add a small, fixed aliquot of the boronic acid stock solution to each well, ensuring the final concentration of the organic cosolvent is low (e.g., ≤2% v/v) to minimize its effect on the pKa. Prepare blank wells with buffer and cosolvent only for background correction.

  • Data Acquisition:

    • Record the full UV-Vis spectrum (e.g., 230–500 nm) for each well using a microplate spectrophotometer.

  • Data Analysis:

    • Correct the absorbance spectra by subtracting the corresponding blank.

    • Identify wavelengths with the largest difference in absorbance between the acidic and basic forms.

    • Plot the absorbance at a chosen wavelength against the pH of the buffer.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable four-parameter logistic function to determine the inflection point, which corresponds to the pKa.

Diagram: Workflow for Spectrophotometric pKa Determination

G cluster_prep Solution Preparation cluster_sample Sample Setup (96-well plate) cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Boronic Acid Stock Solution D Add Boronic Acid Stock to Wells A->D B Prepare Buffer Series (Constant Ionic Strength) C Aliquot Buffers into Wells B->C C->D E Record UV-Vis Spectra (230-500 nm) D->E F Plot Absorbance vs. pH E->F G Fit Sigmoidal Curve F->G H Determine pKa G->H

Workflow for spectrophotometric pKa determination.
Gutmann-Beckett Method (Acceptor Number)

For assessing Lewis acidity in non-aqueous solvents, the Gutmann-Beckett method is a powerful tool. It uses a probe molecule, triethylphosphine oxide (TEPO), and measures the change in its ³¹P NMR chemical shift upon interaction with a Lewis acid. The resulting "Acceptor Number" (AN) provides a relative measure of Lewis acidity.

  • Materials:

    • The Lewis acid (e.g., this compound).

    • Triethylphosphine oxide (TEPO) as the probe Lewis base.

    • A weakly Lewis acidic, deuterated solvent (e.g., CDCl₃, C₆D₆, or CH₂Cl₂).

  • Sample Preparation:

    • Prepare a solution of the Lewis acid of known concentration (e.g., 0.06 mmol) in the chosen deuterated solvent (e.g., 0.6 mL) in an NMR tube.

    • In a separate vial, prepare a solution of TEPO with the same molar amount (0.06 mmol) in the same volume of solvent.

    • Transfer the TEPO solution to the NMR tube containing the Lewis acid, ensuring an equimolar ratio.

  • Data Acquisition:

    • Acquire a ³¹P{¹H} NMR spectrum of the mixture.

    • Acquire a reference ³¹P{¹H} NMR spectrum of TEPO alone in the same solvent. The chemical shift of TEPO in hexane is defined as the zero point (δ = 41.0 ppm, AN = 0).

  • Data Analysis:

    • Determine the chemical shift (δ_sample) of the TEPO-boronic acid adduct.

    • Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δ_sample - 41.0)

Diagram: Gutmann-Beckett Method Logic

G LA Lewis Acid (Boronic Acid) Complex Lewis Acid-Base Adduct [R-B(OH)2 • OPEt3] LA->Complex TEPO TEPO Probe (Et3PO) TEPO->Complex NMR Measure ³¹P NMR Chemical Shift (δ_sample) Complex->NMR Calc Calculate Acceptor Number AN = 2.21 * (δ_sample - 41.0) NMR->Calc

Logical flow of the Gutmann-Beckett method.
Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of the intrinsic Lewis acidity of a molecule in the gas phase. It is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to a stronger Lewis acid. Due to the difficulty in experimental determination, FIA is almost exclusively calculated using quantum chemistry methods like Density Functional Theory (DFT).

  • Structure Optimization:

    • Perform geometry optimizations for the Lewis acid (e.g., this compound) and its fluoride adduct (e.g., [ (CH₃)₃C₆H₂B(OH)₂F ]⁻) using a suitable level of theory (e.g., DLPNO-CCSD(T) or a benchmarked density functional).

  • Frequency Calculation:

    • Perform frequency calculations on the optimized structures to obtain thermochemical data (enthalpies) and to confirm that they are true energy minima (no imaginary frequencies).

  • FIA Calculation:

    • Calculate the gas-phase FIA using the following equation: FIA = -ΔH = H(Lewis Acid) + H(F⁻) - H(Lewis Acid-F⁻ Adduct)

    • Solvation effects can be incorporated using a continuum solvation model (e.g., COSMO or SMD) to provide a more realistic FIA value in a specific solvent.

Impact of Steric Hindrance on Lewis Acidity and Reactivity

The two ortho-methyl groups of this compound create a sterically crowded environment around the boron center. This has several important consequences:

  • Reduced Lewis Acidity: As discussed, steric hindrance disfavors the formation of the tetrahedral boronate anion, leading to a higher pKa compared to less hindered boronic acids.

  • Modified Reactivity: In reactions like the Suzuki-Miyaura coupling, the steric bulk can slow down the transmetalation step. However, this can also be exploited to achieve higher selectivity in certain synthetic applications.

  • Inhibition of Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. The steric hindrance in this compound can suppress this side reaction, potentially improving its stability and shelf-life.

Diagram: Steric Hindrance Effect

G cluster_unhindered Phenylboronic Acid (Unhindered) cluster_hindered This compound (Hindered) A Trigonal Planar B(OH)2 B Tetrahedral B(OH)3⁻ A->B  Easy Transition (Lower pKa) L1 Less Steric Clash C Trigonal Planar B(OH)2 D Tetrahedral B(OH)3⁻ C->D  Difficult Transition (Higher pKa) L2 High Steric Clash from ortho-CH3

Steric hindrance raises the energy of the tetrahedral state.

Conclusion

This compound is a moderately weak Lewis acid, primarily due to the significant steric hindrance imposed by its two ortho-methyl substituents. While this reduces its intrinsic acidity compared to phenylboronic acid, it also imparts unique reactivity and stability profiles. Understanding its Lewis acidity is crucial for its effective application in drug design, where it might be used as a covalent warhead, and in organic synthesis, where it serves as a key building block. The methodologies detailed in this guide provide a robust framework for the quantitative assessment of its and other boronic acids' Lewis acidic properties.

Methodological & Application

Application Notes and Protocols for 2,4,6-Trimethylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylphenylboronic acid, also known as mesitylboronic acid, is a crucial reagent in synthetic organic chemistry, particularly for the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. Its utility is especially pronounced in the synthesis of sterically hindered biaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] The steric bulk of the two ortho-methyl groups on the phenyl ring presents unique challenges and opportunities in cross-coupling reactions, often requiring carefully optimized conditions to achieve high yields.[1][3] This document provides detailed application notes, experimental protocols, and mechanistic insights for the effective use of this compound in Suzuki-Miyaura coupling.

Application Notes

This compound is primarily employed to introduce a mesityl group onto an aromatic or heteroaromatic ring. The presence of the ortho-methyl groups can influence the dihedral angle of the resulting biaryl, which is a critical parameter in the design of molecules with specific conformational properties, such as chiral ligands and pharmacologically active compounds.

Key Applications:

  • Synthesis of Sterically Hindered Biaryls: The primary application is the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls.[3][4][5] These sterically congested molecules are challenging to synthesize using traditional methods.

  • Access to Molecular Scaffolds with Restricted Rotation: The steric hindrance provided by the mesityl group can lead to atropisomerism, where rotation around the aryl-aryl bond is restricted, giving rise to stable chiral isomers.

  • Fine-tuning of Electronic and Lipophilic Properties: The trimethylphenyl group can modulate the electronic and lipophilic character of a molecule, which is of significant interest in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles.

Challenges and Considerations:

  • Slower Reaction Rates: The steric hindrance of this compound can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, often necessitating more forcing reaction conditions (higher temperatures, longer reaction times) or highly active catalyst systems.[2]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for successful coupling. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, or N-heterocyclic carbene (NHC) ligands are often required to facilitate the reaction with sterically demanding substrates.[1][4]

  • Base Selection: The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases are often preferred for couplings with sterically hindered partners.[4]

Quantitative Data Summary

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions involving sterically hindered boronic acids, including analogues of this compound, to provide a comparative overview.

Aryl HalideSterically Hindered Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-1,3-dimethoxybenzene2,4,6-Triisopropylphenylboronic acidPd(OAc)₂ (1)Biaryl phosphacycle (1.5)K₃PO₄Toluene11012>95[1]
1-Bromo-2,4,6-triisopropylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)BI-DIME (2)K₃PO₄Toluene1101231[6]
1-Bromo-2,4,6-triisopropylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄Toluene1101272[6]
2-Chloro-1-methyl-3-nitrobenzenePhenylboronic acidPd(OAc)₂ (0.5)Non-C₂-symmetric bis-benzimidazolium salt (1)K₂CO₃Dioxane/H₂O901260[7]
1-Bromo-2-methoxynaphthalene2,6-Dimethylphenyl triolboratePd(OAc)₂ (5)BIPHEP (5.5)N/ADMF801495[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound:

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or a biaryl phosphacycle) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂-Br (Palladacycle) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' (Diaryl Complex) Transmetalation->ArPdAr Waste B(OH)₃ + Br⁻ Transmetalation->Waste RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArylHalide Ar-Br (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ (this compound) Borate [Ar'B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Base Base (e.g., K₃PO₄) Base->Borate Borate->Transmetalation Experimental_Workflow start Start reagents Combine Aryl Halide, this compound, Catalyst, Ligand, and Base in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate and Backfill with Ar/N₂) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Upon Completion drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,4,6-trimethylphenylboronic acid with various aryl halides. This sterically hindered boronic acid is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The protocols and data presented herein are designed to serve as a practical guide for laboratory applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The coupling of sterically hindered reagents, such as this compound, presents unique challenges due to the steric hindrance around the reactive sites. This often necessitates the use of specialized palladium catalysts and optimized reaction conditions to achieve high yields. This document outlines effective palladium catalyst systems and provides detailed experimental protocols for the successful coupling of this compound with a range of aryl halides.

Data Presentation: Palladium-Catalyzed Coupling of this compound

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides and chlorides, highlighting the performance of different palladium catalyst systems.

Table 1: Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
24-BromoanisolePd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane1001698
34-Bromobenzonitrile[Pd(IPr)(cin)Cl] (2)-K₂CO₃THF801292
41-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001288
52-BromotoluenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1102490

Table 2: Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1102485
24-ChloroanisolePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH1002088
34-Chlorobenzonitrile[Pd(IMes)(cin)Cl] (3)-Cs₂CO₃Toluene1202478
41-Chloro-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O1001882
52-ChlorotoluenePd(OAc)₂ (3)DavePhos (6)K₃PO₄Dioxane1203675

Experimental Protocols

The following are detailed methodologies for key experiments cited in the data tables. These protocols are intended as a starting point and may require optimization for specific substrates and laboratory conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide using a Buchwald-Type Ligand

This protocol is a general guideline for the coupling of an aryl bromide with this compound using a palladium acetate catalyst and a biaryl phosphine ligand like SPhos or XPhos.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos or XPhos ligand

  • This compound

  • Aryl bromide

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous toluene or dioxane

  • Deionized water (for aqueous conditions)

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (e.g., toluene, 5 mL) and, if specified, deionized water (0.5 mL).

  • Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 16-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Chloride using an N-Heterocyclic Carbene (NHC) Palladium Precatalyst

This protocol is suitable for the more challenging coupling of aryl chlorides using a pre-formed (NHC)Pd precatalyst.

Materials:

  • (NHC)Pd precatalyst (e.g., [Pd(IPr)(cin)Cl])

  • This compound

  • Aryl chloride

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous toluene or dioxane

  • Microwave reaction vial or sealed pressure tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave reaction vial under an inert atmosphere, add the (NHC)Pd precatalyst (0.02 mmol, 2 mol%).

  • Add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the vial and heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 120 °C) for the indicated time (e.g., 24 hours). Microwave heating can also be employed to reduce reaction times.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the key processes involved in the palladium-catalyzed coupling of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product reagents Aryl Halide, This compound, Base heating Heating under Inert Atmosphere reagents->heating catalyst Pd Catalyst & Ligand catalyst->heating solvent Anhydrous Solvent solvent->heating extraction Extraction heating->extraction Reaction Completion purification Purification (Column Chromatography) extraction->purification final_product Purified Biaryl purification->final_product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

G pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar' Ln pd_complex->transmetalation_complex Transmetalation (Ar'B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Suzuki Coupling with 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura coupling of 2,4,6-trimethylphenylboronic acid with various aryl halides. Due to the steric hindrance of the 2,4,6-trimethylphenyl (mesityl) group, specific reaction conditions are often required to achieve high yields. This document outlines effective catalyst systems, bases, and solvents, and provides detailed experimental protocols.

Introduction to Sterically Hindered Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] However, substrates bearing significant steric bulk, such as this compound, present a challenge to the standard reaction conditions. The ortho-methyl groups can impede the crucial transmetalation step in the catalytic cycle.[2] Consequently, the selection of an appropriate catalyst, ligand, and base is critical for overcoming this steric barrier and achieving efficient coupling.

Key Reaction Parameters

Successful Suzuki coupling of this compound hinges on the careful optimization of several key parameters:

  • Catalyst and Ligand: Palladium catalysts are most commonly employed.[1] For sterically hindered substrates, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.[3][4][5] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: The choice of base is crucial for the activation of the boronic acid.[6] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: A variety of organic solvents can be used, with toluene, dioxane, and tetrahydrofuran (THF) being common choices.[7] The reaction can also be performed in biphasic or aqueous solvent systems, which can offer advantages in terms of safety and environmental impact.[1]

  • Temperature: Elevated temperatures are often required to overcome the activation energy associated with sterically demanding couplings.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki coupling of this compound with various aryl halides under different reaction conditions.

Table 1: Suzuki Coupling of this compound with Aryl Iodides

EntryAryl IodideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O1001285
24-IodoanisolePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane100892
31-Iodo-4-nitrobenzenePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene110695

Table 2: Suzuki Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1BromobenzenePd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O1002478
24-BromotoluenePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene1101688
31-Bromo-4-fluorobenzenePd(OAc)₂ (2)cataCXium® A (4)K₂CO₃Dioxane/H₂O1001282

Table 3: Suzuki Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1ChlorobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1202465
24-ChlorotoluenePd(OAc)₂ (3)SPhos (6)Cs₂CO₃Toluene1202475
31-Chloro-4-methoxybenzenePd-PEPPSI-IPr (3)-KOtBuDioxane1001880

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative example for the coupling of this compound with 4-bromotoluene.

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Deionized water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 mmol, 1.2 equiv), 4-bromotoluene (1.0 mmol, 1.0 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add an additional 5 mL of anhydrous toluene to the reaction flask.

  • Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Visualizations

Suzuki Coupling Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Weigh Reagents: - Aryl Halide - Boronic Acid - Base C Combine Reagents and Catalyst Solution in Reaction Vessel A->C B Prepare Catalyst Solution: - Pd Precatalyst - Ligand - Anhydrous Solvent B->C D Inert Atmosphere (Ar or N2) C->D Purge E Heat and Stir D->E F Cool to RT E->F Monitor (TLC/GC-MS) G Quench and Aqueous Extraction F->G H Dry Organic Layer G->H I Solvent Removal H->I J Purification (e.g., Chromatography) I->J K Isolated Biaryl Product J->K

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R1-Pd(II)Ln-X Pd0->PdII Ar-X Transmetalation Transmetalation PdIIR1R2 R1-Pd(II)Ln-R2 PdII->PdIIR1R2 Boronate R2-B(OR)3- Boronate->PdII [R2B(OH)3]- PdIIR1R2->Pd0 RedElim Reductive Elimination Product R1-R2 PdIIR1R2->Product ArX R1-X BaseBoronic R2-B(OH)2 + Base BaseBoronic->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryls Using 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biaryls utilizing 2,4,6-trimethylphenylboronic acid, a key reagent for introducing sterically hindered moieties. The protocols focus on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.

Introduction

The synthesis of biaryl compounds is of paramount importance in medicinal chemistry and materials science. Sterically hindered biaryls, in particular, are crucial scaffolds in many pharmaceuticals and functional materials. This compound (also known as mesitylboronic acid) is a valuable building block for creating such sterically demanding structures. The Suzuki-Miyaura coupling is the premier method for these transformations, offering mild reaction conditions and a broad tolerance of functional groups.[1] However, the steric bulk of this compound presents unique challenges, often requiring carefully optimized reaction conditions to achieve high yields.

Core Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst.

Experimental Data

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under different reaction conditions. Due to the sterically hindered nature of this compound, reaction conditions, particularly the choice of catalyst, ligand, and base, are critical for achieving high yields.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3-dimethylbenzenePd(OAc)₂SPhosK₃PO₄Toluene1001295
21-Bromo-2-nitrobenzenePd₂(dba)₃RuPhosK₃PO₄Dioxane1001888
32-ChlorotoluenePd-NHC Precat.-t-BuOKDioxane1002475
41-Iodo-2-methoxybenzenePd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O901282
52-BromonaphthalenePd(OAc)₂AntPhosK₃PO₄Xylenes1402491

Note: Yields are for the isolated product. Data is compiled from representative literature procedures for sterically hindered couplings.

Experimental Protocols

The following are detailed protocols for key experiments involving the synthesis of biaryls using this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a generalized procedure for the synthesis of a tri-ortho-substituted biaryl.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (10 mL)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Protocol 2: Synthesis of this compound

This protocol describes the synthesis of the boronic acid from 2-bromo-1,3,5-trimethylbenzene.

Materials:

  • Magnesium turnings (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • A crystal of iodine

  • 2-Bromo-1,3,5-trimethylbenzene (1.0 equiv)

  • Trimethyl borate (1.2 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings and a crystal of iodine.

  • Add a solution of 2-bromo-1,3,5-trimethylbenzene in anhydrous THF dropwise to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining solution of 2-bromo-1,3,5-trimethylbenzene dropwise and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add trimethyl borate dropwise, maintaining the temperature below -70 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl.

  • Stir the mixture for 1 hour at room temperature.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of biaryls using this compound.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)-Ar Ln transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl R-Ar (Biaryl Product) reductive_elimination->biaryl aryl_halide R-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar-B(OH)₂ (this compound) boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) setup Reaction Setup (Inert atmosphere, add solvent) start->setup reaction Heating and Stirring (e.g., 100°C, 12-24h) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction with organic solvent) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization end End: Pure Biaryl Product characterization->end

Caption: A typical experimental workflow for Suzuki-Miyaura biaryl synthesis.

References

Applications of 2,4,6-Trimethylphenylboronic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylphenylboronic acid, also known as mesitylboronic acid, is a versatile and sterically hindered organoboron reagent that has found significant applications in modern pharmaceutical synthesis. Its unique structural features, particularly the presence of three methyl groups on the phenyl ring, impart distinct reactivity and selectivity in various cross-coupling reactions. This bulkiness can be advantageous in controlling regioselectivity and promoting challenging coupling reactions that might otherwise be sluggish or prone to side reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic transformations, including the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Chan-Lam coupling for the construction of carbon-nitrogen bonds. These reactions are fundamental in the assembly of complex molecular architectures found in many drug candidates.

Key Applications in Pharmaceutical Synthesis

The primary applications of this compound in pharmaceutical synthesis revolve around its use as a coupling partner in palladium- and copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Sterically Hindered Biaryls

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds that are prevalent in pharmaceuticals.[1] The steric hindrance of this compound can be exploited to synthesize complex biaryls that are challenging to access by other means.

One notable application is in the synthesis of bulky phosphine and arsine ligands, which are themselves crucial components of catalysts used in pharmaceutical manufacturing. For instance, the synthesis of 2'-(diphenylarsino)-2,4,6-trimethylbiphenyl, a bulky biarylarsine ligand, can be achieved through the Suzuki-Miyaura coupling of (2-bromophenyl)diphenylarsine with this compound.

This protocol describes the synthesis of a sterically hindered biarylarsine ligand, a class of compounds used to create catalysts for fine chemical synthesis.

Reaction Scheme:

Materials:

  • (2-Bromophenyl)diphenylarsine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine (2-bromophenyl)diphenylarsine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • To the vial, add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biarylarsine ligand.

Quantitative Data Summary:

Coupling Partner 1Coupling Partner 2CatalystBaseSolventTemp. (°C)Time (min)Yield (%)
(2-Bromophenyl)diphenylarsineThis compoundPd(PPh₃)₄K₂CO₃Dioxane/Water1203066-99

Table 1: Summary of reaction conditions and yield for the synthesis of a biarylarsine ligand.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: (2-Bromophenyl)diphenylarsine This compound K2CO3 Catalyst Add Catalyst: Pd(PPh3)4 Reactants->Catalyst Solvent Add Degassed Solvent: Dioxane/Water Catalyst->Solvent Microwave Microwave Irradiation 120°C, 30 min Solvent->Microwave Extraction Dilute with Ethyl Acetate Wash with Water & Brine Microwave->Extraction Drying Dry over Na2SO4 Filter Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Final Product: Biarylarsine Ligand Purification->Product

Figure 1: Workflow for the microwave-assisted Suzuki-Miyaura coupling.
Chan-Lam Coupling: Synthesis of N-Aryl Heterocycles

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically a C-N or C-O bond.[2][3][4] This reaction is particularly valuable in pharmaceutical chemistry for the synthesis of N-aryl heterocycles, which are common motifs in bioactive molecules. The use of this compound in Chan-Lam couplings allows for the introduction of a bulky, sterically demanding aryl group onto a nitrogen-containing heterocycle.

An important application is the N-arylation of purine derivatives, such as adenine, to produce compounds with potential biological activity. The steric bulk of the mesityl group can influence the binding affinity and selectivity of these compounds for their biological targets.

This protocol details the synthesis of N⁶-mesityladenine, a compound with potential applications in medicinal chemistry.

Reaction Scheme:

Materials:

  • Adenine

  • This compound

  • Copper(II) acetate [Cu(OAc)₂]

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add adenine (1.0 mmol), this compound (1.5 mmol), and copper(II) acetate (1.2 mmol).

  • Add dichloromethane (10 mL) and pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature under an air atmosphere for 48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N⁶-(2,4,6-trimethylphenyl)adenine.

Quantitative Data Summary:

N-NucleophileArylboronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
AdenineThis compoundCu(OAc)₂PyridineDCMRT48~90

Table 2: Summary of reaction conditions and yield for the Chan-Lam N-arylation of adenine.

Catalytic Cycle Diagram:

Chan_Lam_Cycle cluster_legend Legend CuII Cu(II) CuII_Amine [L-Cu(II)-NuH] CuII->CuII_Amine + Nu-H - H+ CuII_Boronate [L-Cu(II)-B(OR)2Ar] CuII_Amine->CuII_Boronate + ArB(OH)2 - NuH CuIII [L-Cu(III)(Nu)(Ar)] CuII_Boronate->CuIII Oxidation Product Ar-Nu CuIII->Product Reductive Elimination CuI Cu(I) CuI->CuII Reoxidation (O2) NuH Nu-H = Amine (e.g., Adenine) ArBOH2 ArB(OH)2 = this compound

Figure 2: Catalytic cycle of the Chan-Lam N-arylation reaction.

Conclusion

This compound is a valuable reagent for pharmaceutical synthesis, particularly for the construction of sterically encumbered biaryl systems and N-aryl heterocycles. The protocols provided herein for the Suzuki-Miyaura and Chan-Lam couplings demonstrate its utility in creating molecular scaffolds of pharmaceutical interest. The steric hindrance provided by the mesityl group offers unique advantages in controlling reaction outcomes and accessing novel chemical space, making it an important tool for drug discovery and development professionals. Further exploration of its reactivity in other cross-coupling reactions and in the synthesis of a broader range of pharmaceutical targets is warranted.

References

Application Notes and Protocols for 2,4,6-Trimethylphenylboronic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylphenylboronic acid, also known as mesitylboronic acid, is a versatile synthetic building block with significant potential in the development of novel agrochemicals.[1] Its utility stems from its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction allows for the incorporation of the sterically hindered and electron-rich 2,4,6-trimethylphenyl (mesityl) group into a wide array of molecular scaffolds, a feature of interest in the design of new fungicides, herbicides, and insecticides.

The presence of three methyl groups on the phenyl ring imparts distinct properties to the resulting molecules, including increased lipophilicity and steric bulk. These characteristics can influence the compound's interaction with biological targets, its metabolic stability, and its physical properties, all of which are critical parameters in the design of effective agrochemicals.

Application in Agrochemical Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound in agrochemical development is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the synthesis of biphenyl and aryl-heterocycle structures, which are common motifs in biologically active compounds.

General Reaction Scheme:

Where:

  • Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate.

  • (HO)2B-Mesityl is this compound.

  • Pd catalyst is a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).

  • Base is typically an aqueous solution of a carbonate or phosphate.

This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, making it a robust tool in the synthesis of complex agrochemical candidates.

Potential Roles in Different Agrochemical Classes

Fungicide Development

While boronic acid derivatives are explored for their antifungal properties, the substitution on the phenyl ring plays a critical role. Research indicates that phenylboronic acids with electron-donating groups, such as the three methyl groups in this compound, tend to exhibit lower antifungal activity compared to those with electron-withdrawing groups (e.g., -Cl, -CF₃).[2] This suggests that while the 2,4,6-trimethylphenyl moiety can be incorporated into potential fungicide scaffolds, it may not be the primary driver of fungitoxicity. Its role might be more related to influencing physical properties or binding to secondary pockets of the target enzyme.

Herbicide Development

Many commercial herbicides feature biphenyl or substituted phenyl rings. The introduction of the 2,4,6-trimethylphenyl group can lead to compounds with interesting herbicidal profiles. The steric hindrance provided by the ortho-methyl groups can influence the conformational properties of the molecule, potentially leading to selective binding to a target enzyme in weeds versus crops. For example, in herbicides targeting enzymes like protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS), the specific shape and electronic properties of the inhibitor are crucial for activity.

Insecticide Development

The 2,4,6-trimethylphenyl group's lipophilicity can be advantageous in insecticide design, as it can facilitate penetration of the insect's waxy cuticle. Furthermore, the steric bulk can influence the binding of the molecule to insect-specific targets, such as receptors in the nervous system. Structure-activity relationship studies of some insecticidal compounds have shown that the nature and position of substituents on a phenyl ring are critical for activity.[3]

Quantitative Data Summary

Due to the proprietary nature of agrochemical research and development, publicly available quantitative data for specific agrochemicals derived from this compound is limited. The following table presents hypothetical data for illustrative purposes, based on the general trends observed in the literature for related compounds. This data is intended to demonstrate how the biological activity of such compounds would be presented.

Compound IDAgrochemical ClassTarget OrganismBioassayActivity MetricHypothetical Value
TMPB-Fung-01 FungicideBotrytis cinereaIn vitro mycelial growth inhibitionEC₅₀> 50 µg/mL
TMPB-Herb-01 HerbicideAmaranthus retroflexus (Pigweed)Whole plant bioassay (post-emergence)GR₅₀150 g a.i./ha
TMPB-Ins-01 InsecticideSpodoptera frugiperda (Fall Armyworm)Topical applicationLD₅₀25 µg/g insect

Note: EC₅₀ (Effective Concentration, 50%), GR₅₀ (Growth Reduction, 50%), LD₅₀ (Lethal Dose, 50%), a.i. (active ingredient). This data is illustrative and should not be considered as actual experimental results.

Experimental Protocols

Protocol 1: Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a biphenyl compound using this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Protocol 2: In Vitro Antifungal Screening

This protocol outlines a method for assessing the fungicidal activity of a test compound against a plant pathogenic fungus.

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Fungal culture (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the PDA to approximately 50-55 °C.

  • Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Include a solvent control (e.g., DMSO) and a negative control (no compound).

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • From a fresh culture of the fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Seal the plates and incubate at 25 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours).

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • Determine the EC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

Protocol 3: Whole Plant Herbicidal Bioassay (Post-Emergence)

This protocol describes a method for evaluating the herbicidal activity of a test compound on whole plants.

Materials:

  • Test compound

  • Weed species (e.g., Amaranthus retroflexus) grown in pots to the 2-4 leaf stage

  • Formulation blank (solvent, water, surfactant)

  • Spray chamber or hand sprayer

  • Greenhouse with controlled conditions

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent and then dilute with water containing a surfactant to the desired spray concentrations (e.g., corresponding to 50, 100, 200, 400 g a.i./ha).

  • Prepare a control solution containing only the formulation blank.

  • Spray the plants uniformly with the test solutions using a spray chamber or hand sprayer.

  • Allow the plants to dry and then transfer them to a greenhouse with controlled temperature, humidity, and light conditions.

  • Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT).

  • At 14 DAT, harvest the above-ground biomass of the treated and control plants.

  • Determine the fresh weight of the harvested biomass.

  • Calculate the percentage of growth reduction compared to the control plants.

  • Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) from the dose-response curve.

Visualizations

Agrochemical_Development_Workflow cluster_0 Synthesis & Screening cluster_1 Optimization & Development Start Start Synthesis Synthesis of Derivatives via Suzuki-Miyaura Coupling Start->Synthesis Use 2,4,6-Trimethyl- phenylboronic Acid Bioassays Fungicidal, Herbicidal, Insecticidal Screening Synthesis->Bioassays Hit_Identified Active Hit Identified? Bioassays->Hit_Identified Hit_Identified->Synthesis No, Redesign SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identified->SAR_Studies Yes Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Field_Trials Greenhouse and Field Trials Lead_Optimization->Field_Trials Product Agrochemical Product Field_Trials->Product

Caption: Workflow for Agrochemical Development.

Fungicide_MOA cluster_pathway Fungal Cell Respiration Pathway (Simplified) Substrate Substrate Complex_I Complex_I Substrate->Complex_I Complex_III Complex_III Complex_I->Complex_III Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c ATP ATP Complex_IV Complex_IV Cytochrome_c->Complex_IV ATP_Synthase ATP_Synthase Complex_IV->ATP_Synthase ATP_Synthase->ATP Produces Complex_II Complex_II Complex_II->Complex_III Fungicide Hypothetical Fungicide (TMPB Derivative) Fungicide->Complex_III Inhibits Electron Transport

Caption: Potential Fungicidal Mode of Action.

References

Application Notes and Protocols for 2,4,6-Trimethylphenylboronic Acid in Sterically Hindered Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylphenylboronic acid, also known as mesitylboronic acid, is a specialized organoboron reagent crucial for the synthesis of sterically congested biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. Its bulky nature, owing to the three methyl groups on the phenyl ring, makes it particularly effective in couplings where traditional boronic acids may fail to provide good yields. This is especially relevant in the synthesis of complex molecules in medicinal chemistry and materials science, where the construction of tetra-ortho-substituted biaryls is often a significant synthetic challenge. These sterically hindered motifs are present in various natural products and pharmaceuticals.

While phenylboronic acid and its derivatives have been investigated for their biological activities, including their role in targeted cancer therapy through interactions with sialic acids on cell surfaces, there is currently limited specific information on the unique biological signaling pathways of this compound.[1][2] Its primary and well-documented application remains in the field of organic synthesis as a powerful tool for overcoming steric challenges in cross-coupling reactions.[3][4]

These application notes provide an overview of the use of this compound in sterically hindered Suzuki-Miyaura couplings, including detailed experimental protocols and a summary of reported data.

Data Presentation

The following tables summarize quantitative data for Suzuki-Miyaura couplings involving this compound and other sterically hindered substrates. These examples highlight the effectiveness of specific catalyst systems in achieving high yields for challenging transformations.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-1,3,5-trimethylbenzenePd₂(dba)₃ / R-PhosK₃PO₄Toluene501265[3]
21-Bromo-2,6-dimethylbenzenePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001888[5]
32-BromobenzonitrilePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100692[5]
44-BromoanisolePd(OAc)₂K₂CO₃DMF80895[5]

Table 2: Comparison of Different Boronic Acids in a Sterically Hindered Coupling

EntryBoronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound 2-Bromo-1,3,5-trimethylbenzenePd₂(dba)₃ / R-PhosK₃PO₄Toluene501265
2Phenylboronic acid2-Bromo-1,3,5-trimethylbenzenePd₂(dba)₃ / R-PhosK₃PO₄Toluene501245
32-Methylphenylboronic acid2-Bromo-1,3,5-trimethylbenzenePd₂(dba)₃ / R-PhosK₃PO₄Toluene501258

Note: The data in Table 2 is illustrative and compiled from typical results for sterically hindered couplings. Direct side-by-side comparative studies are limited in the literature.

Experimental Protocols

The following are detailed protocols for conducting a sterically hindered Suzuki-Miyaura coupling reaction using this compound.

Protocol 1: General Procedure for the Synthesis of a Tetra-ortho-substituted Biaryl

This protocol is adapted from general procedures for challenging Suzuki-Miyaura couplings.

Materials:

  • This compound

  • Sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the sterically hindered aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst precursor by mixing palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Addition of Catalyst and Solvents: Add the catalyst precursor to the Schlenk flask containing the reagents. Then, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure tetra-ortho-substituted biaryl product.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with sterically hindered Suzuki-Miyaura couplings.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 boronate R²-B(OR)₂ activated_boronate [R²-B(OR)₂(Base)]⁻ boronate->activated_boronate Base activated_boronate->transmetalation base Base reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup catalyst Catalyst Preparation: - Pd Source - Ligand setup->catalyst addition Addition of Catalyst and Solvents catalyst->addition reaction Heating and Stirring addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Steric_Hindrance cluster_low_hindrance Low Steric Hindrance cluster_high_hindrance High Steric Hindrance boronic_acid Boronic Acid product Biaryl Product R¹-R² boronic_acid->product Coupling aryl_halide Aryl Halide aryl_halide->product low_boronic Phenylboronic Acid low_product Biphenyl low_halide Bromobenzene high_boronic This compound high_product Tetramethylbiphenyl high_halide 2-Bromo-1,3,5-trimethylbenzene

Caption: Impact of steric hindrance on Suzuki-Miyaura coupling partners.

References

Application Notes and Protocols for Cross-Coupling Reactions of 2,6-Disubstituted Bromoarenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for various palladium-catalyzed cross-coupling reactions of sterically hindered 2,6-disubstituted bromoarenes. The inherent steric hindrance of these substrates presents a significant challenge in organic synthesis, often leading to low reaction yields and requiring carefully optimized conditions. The following protocols offer robust methods to overcome these challenges, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.

Introduction

Cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the construction of complex molecular architectures. However, substrates bearing substituents in both ortho positions of a leaving group, such as 2,6-disubstituted bromoarenes, are notoriously difficult to couple due to steric hindrance. This steric bulk impedes the crucial oxidative addition and reductive elimination steps in the catalytic cycle.

Recent advancements in catalyst design, particularly the development of bulky and electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have revolutionized the field, allowing for the successful coupling of these challenging substrates.[1][2] This document outlines optimized protocols for several key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Kumada, and Negishi—that are effective for 2,6-disubstituted bromoarenes.

General Workflow for Cross-Coupling Reactions

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. It involves the preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent work-up and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine aryl halide, coupling partner, and base in a dry flask inert Evacuate and backfill with inert gas (e.g., Argon) start->inert solvent Add degassed solvent inert->solvent catalyst Add palladium precursor and ligand solvent->catalyst heat Heat the reaction mixture to the specified temperature catalyst->heat monitor Monitor reaction progress by TLC or GC/LC-MS heat->monitor quench Cool to room temperature and quench the reaction monitor->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify G Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination Ar-R->Pd(0)L_n

References

Synthesis of Ortho-Substituted Biphenyls Using 2,4,6-Trimethylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ortho-substituted biphenyls is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. These sterically hindered motifs are prevalent in many biologically active molecules and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of biaryl compounds; however, the coupling of sterically demanding partners, such as 2,4,6-trimethylphenylboronic acid with ortho-substituted aryl halides, presents a significant challenge. This document provides detailed application notes and experimental protocols for overcoming these steric challenges to efficiently synthesize ortho-substituted biphenyls.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Ortho-Substituted Aryl Halides

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various ortho-substituted aryl halides. This data provides a comparative overview of different catalytic systems and their effectiveness in these challenging transformations.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,6-DimethylbromobenzenePd(dba)₂ (1)R-Phos (1)K₃PO₄·H₂OTHF501876
22-ChlorotoluenePd(PEPPSI-IPent) (0.025)-K₂CO₃t-AmylOH1002492
32-Chloro-m-xylenePalladacycle 1 (2)-NaOtBui-PrOHRT0.33>99[1]
4IodobenzenePd(PPh₃)₄Ba(OH)₂DME/H₂O80499[2]

Experimental Protocols

General Procedure for Sterically Hindered Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides with this compound.[1]

Materials:

  • Palladacycle precatalyst (e.g., as described by Navarro et al.)

  • Sodium tert-butoxide (NaOtBu)

  • This compound

  • Ortho-substituted aryl chloride

  • Technical grade isopropanol (i-PrOH)

  • Argon gas

  • Screw-cap vial with a magnetic stir bar and septum

Procedure:

  • In a glovebox, add the palladacycle precatalyst (2 mol %), sodium tert-butoxide (1.2 mmol), and this compound (1.4 mmol) to a screw-cap vial equipped with a magnetic stir bar.

  • Seal the vial with a screw cap fitted with a septum.

  • Outside the glovebox, inject technical grade isopropanol (1.5 mL) into the vial.

  • Stir the mixture at room temperature for 15 minutes.

  • Inject the ortho-substituted aryl chloride (1 mmol) into the reaction mixture at a rate of 20 µL every 30 seconds.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, add a small amount of silica gel to the vial and evaporate the solvent in vacuo.

  • Isolate the product by flash chromatography.

Protocol for the Synthesis of 2',4',6'-Trimethyl-2,6-dimethylbiphenyl

This protocol describes the synthesis of a tetra-ortho-substituted biphenyl using a specific Buchwald-type ligand.[3]

Materials:

  • Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)

  • R-Phos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • 2,6-Dimethylbromobenzene

  • This compound

  • Potassium phosphate monohydrate (K₃PO₄·H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Argon gas

  • Flame-dried two-necked flask with a rubber septum

Procedure:

  • To a flame-dried two-necked flask, add Pd(dba)₂ (1 mol %), R-Phos (1 mol %), this compound (1.5 equiv), and K₃PO₄·H₂O (3 equiv).

  • Cap the flask with a rubber septum, and then evacuate and backfill with argon (three cycles).

  • Sequentially add anhydrous THF and 2,6-dimethylbromobenzene (1 equiv) via syringe through the septum.

  • Stir the reaction mixture at 50 °C for the indicated amount of time (e.g., 18 hours).[3]

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Pd Catalyst, Ligand, Base, and Boronic Acid inert_atm Establish Inert Atmosphere (Argon Purge) reagents->inert_atm solvent_add Add Anhydrous Solvent inert_atm->solvent_add substrate_add Add Aryl Halide solvent_add->substrate_add heating Heat to Reaction Temperature substrate_add->heating monitoring Monitor Reaction Progress (TLC/GC) heating->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Flash Chromatography concentration->purification

References

Application Notes and Protocols for 2,4,6-Trimethylphenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trimethylphenylboronic acid, also known as mesitylboronic acid, is a versatile organoboron compound with significant applications in materials science. Its unique structural feature, the sterically hindered mesityl group, plays a crucial role in directing the synthesis of novel materials with tailored properties. This bulky substituent influences the conformation and packing of molecules, leading to materials with enhanced thermal stability, specific optical properties, and controlled porosity. The primary application of this compound in materials science is as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of carbon-carbon bonds between the mesityl group and various aryl halides, facilitating the synthesis of complex organic molecules, polymers, and frameworks.

These materials find use in a range of advanced applications, including:

  • Organic Light-Emitting Diodes (OLEDs): The steric hindrance provided by the mesityl group can be exploited to create twisted molecular structures that prevent aggregation-caused quenching of luminescence, leading to more efficient and stable OLED materials.

  • Conducting Polymers: Incorporation of the bulky mesityl unit into polymer backbones can influence the polymer's morphology and electronic properties, impacting its conductivity and processability.

  • Porous Organic Frameworks (POFs): As a rigid and sterically demanding building block, this compound can be used to construct robust porous materials with high surface areas and specific pore sizes for applications in gas storage and separation.

  • Chiral Materials: The synthesis of sterically hindered, atropisomeric biaryls using this compound is a key strategy for developing novel chiral ligands and materials with unique optical properties.

These application notes provide an overview of the role of this compound in these areas, along with detailed experimental protocols for its synthesis and its application in the preparation of advanced materials.

Key Applications and Experimental Data

The primary utility of this compound in materials science is demonstrated through its use in synthesizing sterically hindered biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. These biaryls serve as monomers or key intermediates for advanced materials.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
2-Bromo-1,3,5-trimethylbenzene1. Mg, I₂ (cat.) 2. B(OMe)₃ 3. HCl (1M)THF3 h (Grignard formation) 12 h (boronation)Reflux (Grignard) -78 °C to RT (boronation)85%[2]

Table 2: Representative Suzuki-Miyaura Coupling Reaction for Material Synthesis

While a specific, detailed protocol for the synthesis of a material using this compound with extensive quantitative data was not found in the immediate search results, a general procedure is outlined below based on established Suzuki-Miyaura coupling methodologies. The yields and properties of the final material are highly dependent on the specific aryl halide used and the reaction conditions.

Aryl HalideCatalystLigandBaseSolventTemperatureProduct
Aryl dihalide (e.g., 1,4-dibromobenzene)Pd(PPh₃)₄-K₂CO₃Toluene/Water100 °CPoly(p-phenylene) derivative

Experimental Protocols

This protocol describes the synthesis of this compound from 2-bromo-1,3,5-trimethylbenzene via a Grignard reaction followed by boronation.[2]

Materials:

  • 2-Bromo-1,3,5-trimethylbenzene (mesityl bromide)

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (catalytic amount)

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation:

    • Activate the magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add anhydrous THF to cover the magnesium.

    • Add a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension.

    • The reaction is initiated by gentle heating, and then the mixture is refluxed for 3 hours.

  • Boronation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • Add freshly distilled trimethyl borate (2.0 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow addition of 1 M HCl solution (2.0 equivalents) and stir for 2 hours at room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash three times with brine.

    • Dry the combined organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Suspend the resulting solid/oil in hexane, filter, wash with hexane three times, and dry to obtain this compound.

This protocol provides a general methodology for the synthesis of a poly(p-phenylene) derivative using this compound and a dihaloarene.

Materials:

  • This compound

  • Aryl dihalide (e.g., 1,4-dibromobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, dissolve the aryl dihalide (1.0 equivalent) and this compound (1.05 equivalents) in toluene.

    • Add an aqueous solution of potassium carbonate (2 M, 3.0 equivalents).

    • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 30 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.03 equivalents), to the reaction mixture under the inert atmosphere.

  • Polymerization:

    • Heat the reaction mixture to 100 °C and stir vigorously for 48-72 hours under an inert atmosphere.

    • Monitor the progress of the polymerization by techniques such as thin-layer chromatography (TLC) of small aliquots to observe the disappearance of the monomers.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer and wash it with deionized water three times.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution.

    • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum.

Visualizations

Synthesis_of_Mesitylboronic_Acid MesitylBromide 2-Bromo-1,3,5-trimethylbenzene Grignard Mesitylmagnesium bromide MesitylBromide->Grignard  + Mg, THF Mg Mg Intermediate Boronate Ester Intermediate Grignard->Intermediate  + B(OMe)₃ Borate B(OMe)₃ BoronicAcid 2,4,6-Trimethylphenylboronic acid Intermediate->BoronicAcid  + H₃O⁺ HCl H₃O⁺

Caption: Synthesis of this compound.

Suzuki_Miyaura_Coupling cluster_cat Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ PdII_Biaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Product Sterically Hindered Biaryl (Ar-Ar') PdII_Biaryl->Product Reductive Elimination ArylHalide Aryl Halide (Ar-X) ArylHalide->PdII_Aryl Oxidative Addition BoronicAcid 2,4,6-Trimethylphenylboronic acid (Ar'-B(OH)₂) Boronate Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₂CO₃) Boronate->PdII_Biaryl

Caption: Suzuki-Miyaura Cross-Coupling Mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 2,4,6-trimethylphenylboronic acid (mesitylboronic acid).

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the most common initial points to check?

A1: Low conversion in sterically demanding Suzuki couplings is a frequent challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the chosen base, and the reaction temperature.[1] Steric hindrance from the ortho-methyl groups on the boronic acid can significantly slow down crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.[2] Therefore, standard conditions are often insufficient.[3]

Key initial checks include:

  • Catalyst and Ligand Activity: Ensure your palladium source and ligand are active and not degraded. For these challenging couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) are often essential.[2][3]

  • Inert Atmosphere: Oxygen can lead to the decomposition of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[2][4] Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed.[4]

  • Purity of Reagents: Verify the purity of your this compound and the aryl halide. Impurities can inhibit the catalyst.

Q2: What are the most common and problematic side reactions when using this compound, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which consumes your starting material.[2][5] This can be accelerated by strong bases in aqueous media.[2] To minimize it, use rigorously degassed solvents, consider a milder base like K₃PO₄ or KF, or use a more stable derivative of the boronic acid, such as a pinacol ester or MIDA boronate.[2][5]

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form 2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl. This side reaction is often promoted by the presence of oxygen or if the catalytic cycle is slow.[4][5] Optimizing the catalyst system, ensuring a strictly inert atmosphere, and potentially changing the ligand can reduce homocoupling.[5]

Q3: Is it necessary to protect other functional groups on my aryl halide when performing this coupling?

A3: The Suzuki-Miyaura coupling is known for its high functional group tolerance.[6][7] However, certain groups can cause issues. For instance, free hydroxyl and amino groups are generally tolerated.[8] Acidic protons, such as those in carboxylic acids, can react with the base. If the resulting carboxylate coordinates to the palladium center, it may lead to catalyst deactivation.[5] In such cases, protecting the carboxylic acid as an ester may be a beneficial strategy.[5]

Q4: My boronic acid seems to be degrading. How can I improve its stability?

A4: Boronic acids can be unstable, especially under reaction conditions.[9] To improve stability, you can convert the boronic acid into a more robust derivative. Common strategies include:

  • Boronate Esters: Reacting the boronic acid with an alcohol or diol, such as pinacol, forms a boronate ester which is more stable and less prone to protodeboronation.[5]

  • Organotrifluoroborates: Potassium aryltrifluoroborates are crystalline, air-stable solids that can be used directly in Suzuki couplings and are less susceptible to protodeboronation.[7]

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in the coupling reaction.[10]

Troubleshooting Guide

Issue Probable Cause(s) Suggested Solutions
Low to No Product Yield 1. Ineffective Catalyst/Ligand: Standard ligands like PPh₃ are often ineffective for hindered substrates.[1][3] 2. Insufficiently Strong Base: The base may not be strong enough to activate the hindered boronic acid for transmetalation. 3. Low Reaction Temperature: Sterically demanding couplings often require higher temperatures ("forcing conditions") to proceed at a reasonable rate.[2] 4. Poor Reagent Quality: Degradation of the boronic acid or catalyst.1. Switch to a Bulky, Electron-Rich Ligand: Use Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands. These accelerate key steps in the catalytic cycle.[2][3][8] 2. Use a Stronger or More Effective Base: Try K₃PO₄, Cs₂CO₃, or for very challenging systems, a stronger base like potassium tert-butoxide (t-BuOK).[3][8] 3. Increase the Reaction Temperature: Incrementally increase the temperature, for example, from 80°C to 110°C.[2] 4. Verify Reagent Purity: Use fresh or purified reagents. Consider converting the boronic acid to a more stable boronate ester.[5]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, promoting homocoupling.[4] 2. Use of Pd(II) Precatalyst: Some Pd(II) sources can directly react with the boronic acid during the in-situ reduction to Pd(0).[4] 3. Slow Catalytic Cycle: If transmetalation or reductive elimination is slow, homocoupling can become a more competitive pathway.[5]1. Improve Degassing: Use rigorous degassing methods for solvents, such as three freeze-pump-thaw cycles or sparging with argon for an extended period.[4][11] 2. Switch Palladium Source: Consider using a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined Pd(II) precatalyst (e.g., XPhos Pd G3) designed for rapid activation.[2][4] 3. Optimize Catalyst System: A more active ligand (see above) can accelerate the desired cross-coupling cycle over homocoupling.[5]
Significant Protodeboronation 1. Excess Water/Protic Sources: The C-B bond is susceptible to cleavage by protons, especially in aqueous basic media.[2] 2. Base-Catalyzed Decomposition: The base itself can facilitate the protodeboronation pathway.[5] 3. Thermally Unstable Boronic Acid: The boronic acid may decompose at elevated reaction temperatures.[5]1. Use Anhydrous or Carefully Controlled Water Content: While a small amount of water can be beneficial with phosphate/carbonate bases, excess water can be detrimental.[3] Consider using anhydrous solvents. 2. Use a Milder Base: Switch to a weaker base like potassium fluoride (KF).[2] 3. Use a More Stable Boronic Acid Derivative: Employ a pinacol ester, MIDA boronate, or trifluoroborate salt.[5] Run the reaction at the lowest effective temperature.
Reaction Stalls / Incomplete Conversion 1. Catalyst Deactivation: The pyridine nitrogen on a substrate or product can coordinate to the palladium, hindering its activity.[5] 2. Poor Solubility: One or more components may not be fully soluble in the chosen solvent system.[12]1. Choose a More Robust Catalyst System: Ligands like those from the Buchwald family are designed to resist deactivation.[2] 2. Optimize Solvent System: Use a solvent mixture that ensures all components are fully dissolved at the reaction temperature. Common choices include dioxane/water, toluene/water, or DMF.[2][13][14]

Optimization of Reaction Parameters

The selection of catalyst, ligand, base, and solvent is critical for successfully coupling sterically hindered partners. The following table summarizes common starting points for optimization.

Parameter Recommendation for this compound Rationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or preformed precatalysts (e.g., XPhos Pd G3/G4).Precatalysts offer convenience and rapid generation of the active Pd(0) species, which can minimize side reactions.[2]
Ligand Buchwald Biaryl Phosphines: XPhos, SPhos, RuPhos. N-Heterocyclic Carbenes (NHCs): IPr.These ligands possess the necessary steric bulk and electron-donating properties to facilitate oxidative addition and reductive elimination with hindered substrates.[2][3][8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK.The choice of base is crucial. K₃PO₄ is often a good starting point.[3] For particularly unreactive partners, a stronger base like t-BuOK may be required.[8] The base activates the boronic acid for transmetalation.[15]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF.Aprotic polar solvents or mixtures with water are commonly used.[13][14][16] The aqueous component helps solubilize the base and facilitates the catalytic cycle. Ensure solvents are rigorously degassed.[4]
Temperature 80 - 110 °CHigher temperatures are often necessary to overcome the activation barriers associated with sterically hindered substrates.[2]
Stoichiometry Boronic Acid: 1.1 - 1.5 equivalents (relative to limiting halide).A slight excess of the boronic acid is typically used to drive the reaction to completion and compensate for any potential decomposition.[5]

Visual Guides and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_ts Oxidative Addition pd0->oa_ts pd2 R¹-Pd(II)L₂-X oa_ts->pd2  + R¹-X tm_ts Transmetalation pd2->tm_ts pd2_r2 R¹-Pd(II)L₂-R² tm_ts->pd2_r2  + R²-B(OR)₂  (Base Activated) re_ts Reductive Elimination pd2_r2->re_ts re_ts->pd0  + R¹-R²

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low / No Yield check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions ligand Use Bulky/Electron-Rich Ligand (XPhos, SPhos) check_catalyst->ligand precatalyst Use Modern Precatalyst (e.g., G3/G4) check_catalyst->precatalyst base Optimize Base (K₃PO₄, t-BuOK) check_conditions->base temp_solvent Increase Temperature & Ensure Degassed Solvent check_conditions->temp_solvent homocoupling Homocoupling Observed? check_side_reactions->homocoupling protodeboronation Protodeboronation? check_side_reactions->protodeboronation improve_degassing Improve Degassing (Freeze-Pump-Thaw) homocoupling->improve_degassing Yes use_boronate_ester Use Boronate Ester or Trifluoroborate protodeboronation->use_boronate_ester Yes

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline for coupling an aryl bromide and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Oven-dried glassware, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.[4]

  • Reagent Addition: To a reaction vial or flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), the base (3.0 equiv), and the palladium precatalyst (0.01-0.02 equiv).

  • Atmosphere Inerting: Seal the vessel with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[11]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting aryl halide.[2]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[2]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 12-24 hours).[11]

  • Workup:

    • Once complete, cool the reaction mixture to room temperature.[11]

    • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) and water.[5]

    • Separate the organic layer. Extract the aqueous layer twice more with EtOAc.[11]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.[11]

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[11]

References

Technical Support Center: Preventing Homocoupling of 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling of 2,4,6-trimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Significant formation of 2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl (homocoupling product) is observed.

  • Possible Cause 1: Presence of Oxygen

    • Explanation: The primary mechanism for the homocoupling of arylboronic acids is often initiated by the reaction of the Pd(0) catalyst with dissolved oxygen to form a palladium peroxo complex. This complex then reacts with the boronic acid, leading to the undesired biphenyl byproduct.

    • Solution: Rigorous deoxygenation of the reaction mixture is crucial.

      • Protocol: Before adding the palladium catalyst, thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes. For more sensitive reactions, the freeze-pump-thaw method (three cycles) is recommended. Maintain a positive pressure of the inert gas throughout the reaction.

  • Possible Cause 2: Choice of Palladium Precursor

    • Explanation: Palladium(II) precursors (e.g., Pd(OAc)₂, PdCl₂) must be reduced in situ to the active Pd(0) species. This reduction can sometimes be promoted by the boronic acid itself, leading to homocoupling.

    • Solution: Utilize a Pd(0) catalyst precursor.

      • Recommendation: Employ catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃, which are already in the active oxidation state and do not require a reduction step that can consume the boronic acid.

  • Possible Cause 3: Inappropriate Ligand Selection

    • Explanation: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. For sterically hindered substrates like this compound, the choice of ligand is paramount.

    • Solution: Use bulky, electron-rich phosphine ligands.

      • Recommendation: Ligands such as those from the Buchwald series (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective. Their steric bulk can disfavor the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling product.

  • Possible Cause 4: Suboptimal Base

    • Explanation: The base is necessary to activate the boronic acid for transmetalation. However, a base that is too strong or poorly soluble can lead to side reactions.

    • Solution: Screen different bases to find the optimal choice for your specific reaction.

      • Recommendation: Weaker inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often preferred over strong bases like NaOH or KOH. The choice of base can be solvent-dependent, so optimization is key. For sterically hindered boronic acids, stronger bases like Ba(OH)₂ have been shown to be effective in some cases.

Issue 2: The cross-coupling reaction is slow or gives a low yield, even with minimal homocoupling.

  • Possible Cause 1: Steric Hindrance

    • Explanation: The methyl groups at the ortho positions of this compound create significant steric hindrance, which can slow down the transmetalation step of the catalytic cycle.

    • Solution:

      • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for transmetalation. Monitor for potential decomposition of starting materials or products.

      • Use a More Active Catalyst System: Employing highly active palladium precatalysts in combination with bulky, electron-rich ligands (e.g., Buchwald G3 or G4 precatalysts with ligands like SPhos or XPhos) can significantly improve reaction rates and yields for sterically demanding substrates.

  • Possible Cause 2: Catalyst Inhibition

    • Explanation: Impurities in the starting materials or solvent can sometimes inhibit the palladium catalyst.

    • Solution:

      • Purify Reagents: Ensure that the this compound, the coupling partner, and the solvent are of high purity.

      • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of homocoupling for this compound?

A1: The most widely accepted mechanism involves the oxidative addition of dioxygen to a Pd(0) complex, forming a palladium peroxo species ((η²-O₂)PdL₂).[1][2] This peroxo complex then reacts with two molecules of the boronic acid. The first molecule coordinates to an oxygen atom of the peroxo ligand, and the second molecule participates in a reaction that ultimately leads to the formation of a diarylpalladium(II) complex (Ar-Pd-Ar). Reductive elimination from this complex releases the homocoupled biaryl product.[1][2]

Q2: How does the choice of base affect the homocoupling of sterically hindered boronic acids?

A2: The base is crucial for the formation of the boronate species, which is more nucleophilic and reactive in the transmetalation step. For sterically hindered boronic acids like mesitylboronic acid (a close analog of this compound), the choice of base can significantly impact the yield. In a study coupling mesitylboronic acid with iodobenzene, Ba(OH)₂ provided a quantitative yield, while other bases like Na₂CO₃ and K₃PO₄ gave lower yields.

Q3: Which palladium catalysts and ligands are recommended to minimize homocoupling with this compound?

A3: To minimize homocoupling, it is generally recommended to use Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] For sterically hindered substrates, bulky and electron-rich phosphine ligands are highly effective. Buchwald ligands such as SPhos and XPhos are excellent choices as they can accelerate the desired cross-coupling pathway relative to the homocoupling side reaction.[3][4]

Q4: Can the order of addition of reagents help in preventing homocoupling?

A4: Yes, the order of addition can be a useful strategy. One approach is to add the boronic acid slowly to the reaction mixture containing the aryl halide, palladium catalyst, and base.[1] This keeps the instantaneous concentration of the boronic acid low, which can disfavor the bimolecular homocoupling reaction. Another strategy is to pre-heat the mixture of the palladium catalyst, base, solvent, and aryl halide before adding the boronic acid.[2]

Data Presentation

The following tables summarize quantitative data on the impact of different reaction parameters on the Suzuki-Miyaura coupling of sterically hindered arylboronic acids.

Table 1: Effect of Base on the Suzuki-Miyaura Coupling of Mesitylboronic Acid with Iodobenzene

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Ba(OH)₂DME/H₂O804100
2Na₂CO₃Benzene/H₂O801665
3K₃PO₄DME801645
4NaOHBenzene/H₂O801630

Reaction Conditions: Mesitylboronic acid (1.5 equiv), Iodobenzene (1.0 equiv), Pd(PPh₃)₄ (3 mol%).

Table 2: Comparison of Palladium Catalyst/Ligand Systems for the Coupling of a Sterically Hindered Aryl Bromide with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10018>95
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O1101292
3Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1002478

Note: While not directly using this compound, this data for a sterically hindered aryl bromide provides valuable insight into effective catalyst systems.

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃/SPhos, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF, with 10-20% v/v water)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the base, and the palladium catalyst and ligand (if separate).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 20-30 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Homocoupling_Prevention_Workflow start Significant Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen deoxygenate Implement rigorous degassing (Inert gas sparging or Freeze-Pump-Thaw) check_oxygen->deoxygenate No check_catalyst Is a Pd(0) precursor being used? check_oxygen->check_catalyst Yes deoxygenate->check_catalyst switch_catalyst Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) check_catalyst->switch_catalyst No check_ligand Is a bulky, electron-rich ligand being used? check_catalyst->check_ligand Yes switch_catalyst->check_ligand switch_ligand Use a Buchwald-type ligand (e.g., SPhos, XPhos) check_ligand->switch_ligand No check_base Has the base been optimized? check_ligand->check_base Yes switch_ligand->check_base screen_bases Screen weaker inorganic bases (e.g., K3PO4, K2CO3, Cs2CO3) check_base->screen_bases No end_node Homocoupling Minimized check_base->end_node Yes screen_bases->end_node Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homocoupling Undesired Homocoupling Pathway pd0_s Pd(0)L_n oxidative_addition Oxidative Addition arx Ar-X pdiix Ar-Pd(II)-X oxidative_addition->pdiix transmetalation Transmetalation boronic_acid_s Ar'B(OH)2 base_s Base pdiidiaryl Ar-Pd(II)-Ar' transmetalation->pdiidiaryl reductive_elimination Reductive Elimination pdiidiaryl->reductive_elimination reductive_elimination->pd0_s Catalyst Regeneration product Ar-Ar' reductive_elimination->product pd0_h Pd(0)L_n peroxo_formation Peroxo Complex Formation oxygen O2 pd_peroxo (O2)Pd(II)L_n peroxo_formation->pd_peroxo homocoupling_steps Reaction with Boronic Acid boronic_acid_h1 Ar'B(OH)2 boronic_acid_h2 Ar'B(OH)2 pdiidiaryl_h Ar'-Pd(II)-Ar' homocoupling_steps->pdiidiaryl_h reductive_elimination_h Reductive Elimination pdiidiaryl_h->reductive_elimination_h reductive_elimination_h->pd0_h Catalyst Regeneration homocoupling_product Ar'-Ar' reductive_elimination_h->homocoupling_product

References

minimizing protodeboronation of 2,4,6-Trimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-trimethylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize protodeboronation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, converting the this compound into mesitylene.[1] This reaction consumes your starting material, leading to lower yields of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling and generating impurities that can complicate purification.[1]

Q2: What are the primary factors that cause protodeboronation of this compound?

A: The main factors that promote protodeboronation in arylboronic acids, including sterically hindered ones like this compound, are:

  • pH: The reaction rate is highly pH-dependent.[2][3] Basic conditions, which are common in Suzuki-Miyaura couplings, can accelerate protodeboronation by forming the more reactive boronate anion ([ArB(OH)₃]⁻).[3][4]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3]

  • Solvent: The presence of a proton source, such as water in the reaction mixture, is necessary for the reaction to occur.[1]

  • Catalyst System: The choice of palladium catalyst and ligands can influence the rate of protodeboronation. Bulky phosphine ligands, while often used to promote difficult couplings, can sometimes inadvertently accelerate protodeboronation.[5][6]

  • Reaction Time: Longer reaction times can lead to a greater extent of protodeboronation.

Q3: How can I store this compound to minimize degradation?

A: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen).[7] It is sensitive to air and moisture, which can contribute to its degradation over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of coupled product and presence of mesitylene byproduct. High rate of protodeboronation.1. Optimize pH: Use the mildest base possible that still promotes the desired coupling. Consider bases like K₃PO₄ or KF instead of stronger bases like NaOH or K₂CO₃.[8] 2. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired coupling.[3] 3. Minimize Water: Use anhydrous solvents and ensure all reagents and glassware are dry. If water is required for the reaction, use the minimum effective amount.[1] 4. Optimize Catalyst/Ligand: Screen different palladium catalysts and ligands. A more active catalyst system can promote the desired reaction to outcompete protodeboronation.[1] 5. Use a Boronic Ester: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can undergo slow release of the boronic acid under the reaction conditions.[4][9]
Inconsistent reaction results. Degradation of the this compound starting material.1. Check Storage: Ensure the boronic acid has been stored properly under inert atmosphere in a cool, dry place.[7] 2. Assess Purity: Use a freshly opened bottle or purify the boronic acid before use if degradation is suspected. Purity can be checked by NMR.
Protodeboronation occurs even with anhydrous solvents. The base or other reagents may contain water. The solvent itself may have protic impurities.1. Dry Reagents: Dry the base (e.g., K₃PO₄) in an oven before use. 2. Use High-Purity Solvents: Use freshly distilled or commercially available anhydrous solvents.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a mild, finely ground base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and the appropriate ligand (e.g., SPhos; 4 mol%).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane or toluene).

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS), checking for both product formation and the mesitylene byproduct.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Monitoring Protodeboronation by ¹H NMR

This protocol can be used to assess the stability of this compound under specific reaction conditions.

  • Sample Preparation: In an NMR tube, dissolve this compound (1.0 equiv.) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent that will be used for the reaction.

  • Reagent Addition: Add the base and any other relevant reagents (except the palladium catalyst and aryl halide) that will be used in the coupling reaction.

  • Data Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0). Then, heat the NMR tube to the intended reaction temperature and acquire spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the methyl protons of this compound (around 2.2-2.3 ppm) and the methyl protons of the mesitylene byproduct (around 2.1-2.2 ppm) relative to the internal standard. This will allow for the quantification of the rate of protodeboronation under the tested conditions.

Visualizations

Protodeboronation_Mechanism cluster_conditions Influencing Factors A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ A->B + OH⁻ D Desired Coupled Product A->D Pd-Catalyst, Aryl-Halide, Base B->A - OH⁻ C Ar-H (Protodeboronation Product) B->C + H₂O Base (OH⁻) Base (OH⁻) H₂O H₂O Heat Heat Pd-Catalyst Pd-Catalyst

Caption: General mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow Start Low Yield / Mesitylene Detected Condition1 Is the reaction temperature high? Start->Condition1 Action1 Lower the temperature Condition1->Action1 Yes Condition2 Is a strong base used? Condition1->Condition2 No Action1->Condition2 Action2 Switch to a milder base (e.g., K₃PO₄) Condition2->Action2 Yes Condition3 Is water present? Condition2->Condition3 No Action2->Condition3 Action3 Use anhydrous conditions Condition3->Action3 Yes Condition4 Is the catalyst system optimal? Condition3->Condition4 No Action3->Condition4 Action4 Screen different catalysts/ligands Condition4->Action4 No End Improved Yield Condition4->End Yes Action5 Consider using a MIDA boronate Action4->Action5 Action5->End

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Technical Support Center: Purification of Products from 2,4,6-Trimethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the purification of products from reactions involving 2,4,6-trimethylphenylboronic acid (also known as mesitylboronic acid). Due to its steric bulk, this reagent can present unique challenges in achieving high purity of the desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most common impurities are typically unreacted this compound and its homocoupling byproduct, 2,2',4,4',6,6'-hexamethylbiphenyl. The presence of oxygen can promote the formation of this homocoupling product.[1][2] Additionally, residual palladium catalyst and byproducts from ligands (like triphenylphosphine oxide) may also be present.[3]

Q2: How does the steric hindrance of this compound affect purification?

A2: The three methyl groups on the phenyl ring create significant steric bulk. This can sometimes slow down the desired cross-coupling reaction, potentially leading to incomplete conversion and a higher load of unreacted starting material.[4] Furthermore, the sterically hindered biaryl products may have unique solubility profiles that require specific optimization for chromatographic separation or crystallization.[5]

Q3: Is it necessary to rigorously exclude oxygen from my reaction?

A3: Yes, the rigorous exclusion of oxygen is critical to minimize the formation of the homocoupling byproduct.[1] This can be achieved by thoroughly degassing all solvents and ensuring the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.[2]

Q4: Can I use a boronate ester of this compound to simplify purification?

A4: Yes, using a boronate ester, such as a pinacol ester, can be advantageous. Boronate esters are often more stable and can be easier to handle.[6] In some cases, they can alter the chromatographic properties, potentially simplifying the separation from byproducts. However, the use of esters may require different reaction conditions for the Suzuki-Miyaura coupling itself.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Difficulty removing unreacted this compound.
  • Symptom: NMR or LC-MS analysis of the purified product shows persistent signals corresponding to this compound.

  • Cause: The boronic acid can be somewhat nonpolar due to the mesityl group, causing it to co-elute with the desired product during normal-phase chromatography.

  • Solution Workflow:

    G Start Crude Product (with excess boronic acid) Wash Perform Basic Aqueous Wash (e.g., 1-2 M NaOH) Start->Wash Extract Extract with Organic Solvent (e.g., EtOAc, CH2Cl2) Wash->Extract Separate Separate Layers Extract->Separate Organic Organic Layer (contains desired product) Separate->Organic Product Aqueous Aqueous Layer (contains boronate salt) Separate->Aqueous Impurity Dry Dry and Concentrate Organic Layer Organic->Dry Analyze Analyze Purity (NMR, LC-MS) Dry->Analyze End Pure Product Analyze->End

    Caption: Workflow for removing boronic acid via basic wash.

    Detailed Steps:

    • Acid-Base Extraction: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂). Wash the organic layer with a basic aqueous solution, such as 1-2 M sodium hydroxide (NaOH).[3] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.

    • Separation: Carefully separate the aqueous layer. Repeat the wash if necessary.

    • Back-Extraction (Optional): To ensure no product was lost to the aqueous layer, you can acidify the aqueous phase with an acid like 1 M HCl and extract it back with an organic solvent. This organic layer should primarily contain the boronic acid.

    • Final Workup: Wash the original organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]

Issue 2: Presence of the homocoupling byproduct (2,2',4,4',6,6'-hexamethylbiphenyl).
  • Symptom: A significant byproduct with a mass corresponding to the dimer of the mesityl group is observed. This byproduct is often nonpolar and can be difficult to separate from the desired biaryl.

  • Cause: This byproduct forms due to the palladium-catalyzed coupling of two molecules of the boronic acid, often promoted by the presence of oxygen.[1][2]

  • Solutions:

    • Reaction Optimization (Prevention):

      • Rigorous Degassing: Use freeze-pump-thaw cycles or sparge solvents with an inert gas (argon or nitrogen) for an extended period before use.[8]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[2]

      • Catalyst Choice: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, which may reduce side reactions compared to some Pd(II) precatalysts that require in-situ reduction.[1]

    • Purification (Separation):

      • Flash Column Chromatography: Careful optimization of the solvent system is crucial. The homocoupled byproduct is typically very nonpolar. A gradient elution starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane) can effectively separate the components.

      • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method. The homocoupling byproduct may have different solubility characteristics, allowing for its removal.[1][7]

Issue 3: Product and starting materials have very similar Rf values in TLC.
  • Symptom: On a TLC plate, the spot for the desired product and one or more starting materials (e.g., the aryl halide or boronic acid) are very close or overlapping, suggesting difficult chromatographic separation.

  • Cause: The polarity of the product and impurities are too similar for the chosen eluent system.

  • Troubleshooting Logic:

    G Start Poor TLC Separation ChangeSolvent Change Eluent System (e.g., Toluene/EtOAc, DCM/MeOH) Start->ChangeSolvent Recrystallize Attempt Recrystallization Start->Recrystallize Derivatize Consider Derivatization (e.g., protect a functional group) Start->Derivatize End Successful Separation ChangeSolvent->End Recrystallize->End Derivatize->End

    Caption: Logic for addressing poor chromatographic separation.

    Detailed Steps:

    • Solvent System Screening: Test a variety of eluent systems with different polarities and solvent properties. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-based system can significantly alter the separation.[3]

    • Recrystallization: This is often the best alternative to chromatography. Screen various solvents and solvent mixtures to find conditions where the desired product crystallizes out, leaving the impurities in the mother liquor.[7]

    • Drive the Reaction to Completion: If the issue is residual starting material, consider adjusting the reaction stoichiometry (e.g., using a slight excess of one reagent) to ensure the limiting reagent is fully consumed.[3]

Data and Protocols

Table 1: General Purification Strategy Selection
Impurity TypeRecommended Primary MethodAlternative MethodsKey Considerations
Unreacted Boronic Acid Basic Aqueous Wash (1-2 M NaOH)Column Chromatography, RecrystallizationThe boronic acid forms a water-soluble salt in base.[3]
Homocoupling Byproduct Column ChromatographyRecrystallizationByproduct is typically nonpolar. Use a shallow solvent gradient.
Palladium Catalyst Filtration through Celite or Silica GelActivated Carbon TreatmentOften, the crude mixture can be filtered through a plug of silica or Celite to remove catalyst residues.[7]
Aryl Halide (Starting Material) Column ChromatographyRecrystallization, Drive reaction to completionSeparation depends on the polarity difference between the starting material and the product.
Protocol 1: General Workup and Purification by Acid-Base Extraction

This protocol is designed to remove unreacted boronic acid and other acidic or basic impurities.

  • Reaction Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).[7]

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the layers.

  • Basic Wash: Wash the organic layer with 1-2 M NaOH solution (2 x 15 mL) to remove the unreacted this compound.[3]

  • Neutralization and Final Wash: Wash the organic layer with water (15 mL) and then with saturated brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]

  • Further Purification: The resulting crude material can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Purification by Flash Column Chromatography

This is a general guide; the optimal solvent system must be determined by TLC analysis for each specific product.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or acetone), add silica gel, and then remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a nonpolar solvent (e.g., hexanes) as the slurry solvent.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a nonpolar solvent (e.g., 100% hexanes) to elute very nonpolar byproducts like the homocoupled dimer. Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., hexanes, ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.[7] An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

dealing with steric hindrance in 2,4,6-Trimethylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sterically hindered Suzuki-Miyaura cross-coupling reactions involving 2,4,6-trimethylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most critical parameters to check first?

A1: When a Suzuki coupling with a sterically hindered partner like this compound fails, the primary factors to investigate are the ligand, base, and solvent combination, as well as the reaction temperature. Standard ligands like triphenylphosphine are often ineffective for hindered substrates.[1] The most critical modification is typically switching to a bulkier, more electron-rich ligand which promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]

Q2: What type of ligands are recommended for coupling with this compound?

A2: Bulky, electron-rich monophosphine ligands are highly recommended. Biaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, RuPhos, XPhos), are excellent starting points.[1] For exceptionally hindered substrates, specialized ligands such as AntPhos or BI-DIME have demonstrated superior performance.[1][2] N-Heterocyclic carbenes (NHCs) are also highly effective, offering high stability and catalytic activity.[1][3]

Q3: I am observing significant protodeboronation of my this compound. How can this be minimized?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction. To mitigate this, consider the following:

  • Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[4] Switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[4]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[4]

  • Use of Boronic Esters: Protecting the boronic acid as an ester, such as a pinacol or MIDA boronate, can enhance stability and prevent premature decomposition.[5][6]

Q4: Can I use an aryl chloride as a coupling partner with this compound?

A4: Yes, but it is more challenging than using the corresponding aryl bromides or iodides due to the stronger carbon-chlorine bond, which makes the oxidative addition step slower.[7] To achieve a successful coupling with aryl chlorides, a highly active catalyst system is essential. This typically involves using bulky and electron-rich ligands like SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands.[7][8] Higher reaction temperatures may also be necessary.[1]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Ineffective Ligand Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][3]Steric hindrance from the ortho-methyl groups of this compound requires ligands that can facilitate the formation of the active catalytic species and promote the difficult reductive elimination step.[1]
Inappropriate Base/Solvent Use a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) in an anhydrous, aprotic solvent such as toluene or dioxane.[1][3]The choice of base and solvent is crucial and interdependent. A strong base is needed to facilitate the transmetalation step. Anhydrous conditions prevent side reactions like protodeboronation.[4]
Insufficient Reaction Temperature Increase the reaction temperature, potentially to 100-140 °C. Consider using a higher-boiling solvent like xylenes or employing microwave irradiation.[1]Sterically hindered substrates often have higher activation energy barriers that require more thermal energy to overcome.[1]
Catalyst Inactivity Ensure the palladium source is active. Use a fresh batch of catalyst or a more robust, air-stable precatalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[4]The active Pd(0) species is susceptible to oxidation, which leads to catalyst decomposition.[4]
Issue 2: Significant Side Product Formation (Homocoupling or Protodeboronation)
Potential Cause Troubleshooting Step Rationale
Protodeboronation Use anhydrous conditions and consider a milder base (e.g., K₂CO₃, KF).[4] Alternatively, use a more stable boronic acid derivative like a MIDA boronate.[5][6]Water is the proton source for protodeboronation, which is often accelerated by strong bases. MIDA boronates offer a slow-release of the boronic acid, minimizing its decomposition.[5][9]
Homocoupling of Boronic Acid Rigorously degas all solvents and ensure the reaction is maintained under an inert atmosphere.[4]The presence of oxygen can promote the oxidative homocoupling of the boronic acid.[4]
Reduction of Aryl Halide This can occur via a β-hydride elimination pathway, especially with certain ligands. The use of ligands like AntPhos has been shown to overcome this side reaction in sterically demanding couplings.[2]The ligand's structure plays a critical role in preventing unwanted side pathways.[2]

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv) to an oven-dried reaction vessel equipped with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.[1]

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-120 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Sterically demanding step PdII Ar-Pd(II)-X (L) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Bulky boronic acid slows this step ArPdAr Ar-Pd(II)-Ar' (L) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Hindered; requires bulky, e⁻-rich ligands RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal Troubleshooting_Flowchart start Low/No Yield with This compound check_ligand Is the ligand a bulky, electron-rich phosphine (e.g., Buchwald-type) or NHC? start->check_ligand change_ligand ACTION: Switch to SPhos, XPhos, RuPhos, or an NHC ligand. check_ligand->change_ligand No check_conditions Are the conditions anhydrous with a strong base (e.g., K₃PO₄, t-BuOK)? check_ligand->check_conditions Yes change_ligand->check_conditions change_conditions ACTION: Use anhydrous solvent (toluene/dioxane) and a stronger, non-nucleophilic base. check_conditions->change_conditions No check_temp Is the reaction temperature sufficiently high (≥100 °C)? check_conditions->check_temp Yes change_conditions->check_temp increase_temp ACTION: Increase temperature. Consider microwave heating. check_temp->increase_temp No check_side_products Are side products (protodeboronation, homocoupling) observed? check_temp->check_side_products Yes increase_temp->check_side_products mitigate_side_products ACTION: Use MIDA boronate. Ensure rigorous degassing. check_side_products->mitigate_side_products Yes success Reaction Optimized check_side_products->success No mitigate_side_products->success

References

Technical Support Center: Catalyst Deactivation in 2,4,6-Trimethylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 2,4,6-trimethylphenylboronic acid (mesitylboronic acid).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the likely causes related to catalyst deactivation?

A1: Low yields in couplings with sterically hindered boronic acids like this compound are frequently linked to catalyst deactivation or competing side reactions. The primary culprits to investigate are:

  • Protodeboronation of this compound: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[1][2] This process can be exacerbated by the choice of base and the presence of water.[1][3]

  • Formation of Palladium Black: The appearance of a black precipitate is a strong indicator of catalyst decomposition, where the active palladium complexes aggregate into inactive palladium black.[4][5] This can be caused by unstable catalyst systems, especially when using sterically hindered ligands.[4]

  • Ligand Oxidation or Degradation: Phosphine ligands, commonly used in Suzuki couplings, are susceptible to oxidation, which can deactivate the catalyst.[1] This is more likely to occur if the reaction is not performed under strictly inert conditions.

  • Insufficient Catalyst Activity for Hindered Substrates: Couplings involving tetra-ortho-substituted biaryls are challenging and require highly active and stable catalyst systems.[6] Your chosen catalyst may not be robust enough for this specific transformation.

Q2: I observe the formation of mesitylene as a major byproduct. How can I minimize this protodeboronation?

A2: The formation of mesitylene is a direct result of protodeboronation.[2] To mitigate this side reaction, consider the following strategies:

  • Choice of Base: The base plays a critical role. While necessary for the catalytic cycle, strong bases can accelerate protodeboronation.[7][8] Using milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can be beneficial.[1]

  • Anhydrous Conditions: Water can be a proton source for protodeboronation.[1] Employing anhydrous and thoroughly degassed solvents is crucial.

  • Use of a More Stable Boronic Acid Derivative: Converting this compound to a more stable boronate ester, such as a pinacol ester or a MIDA boronate, can protect it from premature decomposition.[1] These derivatives often release the boronic acid slowly into the reaction mixture, minimizing its concentration and the rate of protodeboronation.[2]

  • Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time can reduce the extent of protodeboronation.[1][9] However, this needs to be balanced with achieving a reasonable reaction rate for the desired coupling.

Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate, and how can I prevent it?

A3: The formation of a black precipitate is likely palladium black, which signifies the decomposition and aggregation of your palladium catalyst.[4] This is a common issue in couplings with sterically hindered substrates. To prevent this:

  • Employ Robust Ligands: Sterically demanding and electron-rich ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can form more stable palladium complexes that are less prone to decomposition.[10][11] Bidentate ligands like Xantphos or dppf can also enhance catalyst stability.[4]

  • Use Palladium Precatalysts: Modern palladium precatalysts are designed for efficient and clean generation of the active Pd(0) species, which can minimize the formation of palladium black.[10][12]

  • Control Reagent Stoichiometry: In some cases, having the boron compound as the limiting reagent can prevent palladium precipitation at the end of the reaction.[5]

  • Ensure an Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst.[12] It is critical to thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[4]

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A4: For a challenging coupling with a sterically hindered partner like this compound, a good starting point would be to use a highly active and stable catalyst system under rigorously controlled conditions.

ParameterRecommendationRationale
Palladium Source A modern Pd(II) precatalyst (e.g., XPhos Pd G3)Ensures efficient generation of the active Pd(0) catalyst and enhances stability.[12]
Ligand A bulky, electron-rich phosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC)Promotes the challenging oxidative addition and reductive elimination steps with sterically hindered substrates and stabilizes the catalyst.[10][11]
Boronic Species This compound pinacol esterMore stable towards protodeboronation than the free boronic acid.[1]
Base K₃PO₄ or Cs₂CO₃ (finely powdered)Milder bases that are effective in promoting the reaction while minimizing protodeboronation.[1]
Solvent Anhydrous and degassed aprotic solvent (e.g., Dioxane, Toluene, THF)Minimizes protodeboronation and prevents catalyst oxidation.[1]
Temperature 80-110 °CSufficient to overcome the activation barrier for sterically hindered substrates, but should be optimized.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and ligands.[4][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol provides a starting point for the coupling reaction. Optimization of specific parameters may be required for different coupling partners.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalyst Deactivation Pathways

G Potential Catalyst Deactivation Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A Active Pd(0) Catalyst B Oxidative Addition A->B E Palladium Black (Aggregation) A->E Instability F Ligand Oxidation/ Degradation A->F Presence of O₂ C Transmetalation B->C D Reductive Elimination C->D G Protodeboronation (Side Reaction) C->G Competing Reaction D->A G Troubleshooting Low Yield in Couplings Start Low Yield Observed Check1 Analyze Byproducts: Mesitylene Present? Start->Check1 Action1 Address Protodeboronation: - Use Milder Base (K₃PO₄) - Use Boronate Ester - Ensure Anhydrous Conditions Check1->Action1 Yes Check2 Reaction Mixture Turns Black? Check1->Check2 No Action1->Check2 Action2 Prevent Catalyst Aggregation: - Use Robust Ligand (e.g., XPhos) - Use Pd Precatalyst - Ensure Inert Atmosphere Check2->Action2 Yes Check3 Starting Materials Consumed? Check2->Check3 No Action2->Check3 Action3 Increase Catalyst Activity: - Higher Temperature - More Active Catalyst System - Screen Solvents Check3->Action3 No End Improved Yield Check3->End Yes Action3->End

References

Technical Support Center: Stability of 2,4,6-Trimethylphenylboronic Acid in the Presence of a Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions regarding the stability of 2,4,6-trimethylphenylboronic acid when exposed to basic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. Could the base be affecting my starting material?

A1: Yes, it is highly probable. This compound is susceptible to a degradation process called protodeboronation, which is significantly accelerated under basic conditions. This process involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which effectively destroys your starting material. The steric hindrance from the two ortho-methyl groups on this compound makes it particularly prone to this decomposition pathway.

Q2: What is the mechanism of base-induced decomposition of this compound?

A2: The primary degradation pathway is base-catalyzed protodeboronation. In the presence of a base, the boronic acid is deprotonated to form a more reactive boronate anion. This anion is then protonated by a proton source (like water or other protic solvents) at the ipso-carbon (the carbon atom attached to the boron), leading to the cleavage of the C-B bond and the formation of mesitylene and boric acid.

Q3: Which type of base is most likely to cause degradation?

A3: Strong bases, particularly in aqueous or protic solvents, are most detrimental to the stability of this compound. For instance, strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can cause rapid decomposition. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally less harsh but can still promote degradation, especially at elevated temperatures or with prolonged reaction times. Organic bases like triethylamine (TEA) are typically milder, but their impact should still be considered.

Q4: How can I minimize the degradation of this compound in my reaction?

A4: To minimize protodeboronation, consider the following strategies:

  • Choice of Base: Opt for weaker bases (e.g., K₃PO₄, K₂CO₃, or KF) over strong hydroxides.

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and ensure all reagents are dry to minimize the availability of proton sources that facilitate protodeboronation.

  • Reaction Time: Monitor your reaction closely and minimize the reaction time.

  • Temperature: Run the reaction at the lowest effective temperature.

  • Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These are generally more resistant to protodeboronation under basic conditions.

Q5: How can I monitor the stability of my this compound stock solution?

A5: The stability of your boronic acid can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A stability-indicating HPLC method can separate the intact boronic acid from its degradation products (e.g., mesitylene). ¹H NMR spectroscopy can also be used to monitor the disappearance of the boronic acid signals and the appearance of signals corresponding to the protodeboronated product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in a cross-coupling reaction Decomposition of this compound due to the base.- Use a weaker base (e.g., K₂CO₃, K₃PO₄).- Reduce the reaction temperature and time.- Ensure anhydrous conditions.- Consider using a more stable boronate ester derivative.
Formation of mesitylene as a major byproduct Protodeboronation of the starting boronic acid.This is a strong indicator of boronic acid instability. Implement the solutions mentioned above to minimize this side reaction.
Inconsistent reaction outcomes Variable quality or degradation of the this compound starting material.- Check the purity of your boronic acid using HPLC or NMR before use.- Store the boronic acid under an inert atmosphere and away from moisture.
Reaction fails to initiate Incompatible reagents or complete degradation of the boronic acid.- Ensure there are no strong oxidizing agents or acids in your reaction mixture.- Confirm the integrity of your starting material before setting up the reaction.

Quantitative Data Summary

While specific kinetic data for the decomposition of this compound is not extensively available in the literature, the following table provides illustrative stability data for a structurally similar sterically hindered arylboronic acid, 3-tolylboronic acid, to offer general guidance.[1] The rate of decomposition is highly dependent on the specific base, solvent, and temperature.

Parameter Condition Stability Observation Reference
Thermal Stability Standard ambient conditionsGenerally stable.[1]
Elevated temperaturesHazardous decomposition can occur, releasing carbon and boron oxides.[1]
pH Stability High pH (basic conditions)Prone to accelerated protodeboronation.[1]
pKa Predicted~8.63[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to quantify the degradation of this compound under various basic conditions.

Objective: To determine the rate of decomposition of this compound in the presence of different bases over time.

Materials:

  • This compound

  • Bases for testing (e.g., NaOH, K₂CO₃, triethylamine)

  • Aprotic solvent (e.g., acetonitrile or tetrahydrofuran)

  • Water (HPLC grade)

  • Buffer solutions of desired pH

  • HPLC system with a UV detector

  • A reverse-phase C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen aprotic solvent (e.g., 1 mg/mL).

    • In separate vials, mix the boronic acid stock solution with aqueous solutions of the different bases to achieve the desired final concentrations. Ensure the final solvent composition is consistent across all samples.

  • Time Zero (t=0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to get the initial concentration of the boronic acid.

  • Incubation: Store the sample vials at a controlled temperature (e.g., room temperature or a specific reaction temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from each sample, neutralize if necessary, dilute to an appropriate concentration, and inject into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of the this compound at each time point.

    • Plot the concentration of the boronic acid versus time to determine the decomposition rate.

Protocol 2: Stability Assessment of this compound by ¹H NMR Spectroscopy

This protocol provides a general method to assess the stability of this compound under specific pH and temperature conditions using NMR.

Objective: To monitor the decomposition of this compound by observing the change in its characteristic NMR signals over time.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Buffer solutions of desired pH

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen deuterated solvent.

    • Prepare a stock solution of the internal standard in the same solvent.

  • NMR Sample Preparation: In an NMR tube, combine a known volume of the boronic acid stock solution, a known volume of the internal standard stock solution, and the buffer solution to achieve the desired pH and final concentration.

  • Time Zero (t=0) Spectrum: Acquire a ¹H NMR spectrum immediately after sample preparation.

  • Incubation: Keep the NMR tube at the desired temperature (e.g., room temperature or in a thermostatted NMR probe).

  • Time-Point Spectra: Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in the integral of a characteristic peak of this compound (e.g., aromatic protons) relative to the integral of the internal standard.

    • Simultaneously, monitor the appearance and increase in the integral of the peaks corresponding to the protodeboronated product (mesitylene).

Visualizations

protodeboronation_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Protodeboronation Boronic_Acid 2,4,6-Trimethylphenyl boronic acid Boronate_Anion Boronate Anion (Tetrahedral) Boronic_Acid->Boronate_Anion + Base Base Base (e.g., OH⁻) Proton_Source Proton Source (e.g., H₂O) Mesitylene Mesitylene (Protodeboronated Product) Boric_Acid Boric Acid Boronate_Anion_2->Mesitylene + H⁺ Boronate_Anion_2->Boric_Acid

Caption: Base-catalyzed protodeboronation mechanism of this compound.

experimental_workflow Start Prepare Stock Solutions (Boronic Acid, Base, Internal Standard) Sample_Prep Prepare Reaction Samples (Varying Bases/Concentrations) Start->Sample_Prep Time_Zero Analyze at t=0 (HPLC or NMR) Sample_Prep->Time_Zero Incubate Incubate at Controlled Temperature Time_Zero->Incubate Time_Points Analyze at Regular Time Intervals Incubate->Time_Points Time_Points->Incubate Continue for desired duration Data_Analysis Quantify Degradation (Plot Concentration vs. Time) Time_Points->Data_Analysis End Determine Stability Profile Data_Analysis->End

References

Technical Support Center: Solvent Effects in Suzuki Reactions of 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,6-trimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The sterically hindered nature of this reagent presents unique challenges, where solvent choice is a critical parameter for success.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields with sterically hindered boronic acids like this compound are a common issue. The primary factors to investigate are:

  • Solvent and Base Combination: This is the most critical parameter. The solvent must be able to dissolve the reagents and facilitate the catalytic cycle. Aprotic polar solvents or ethereal solvents are often a good starting point. The base needs to be strong enough to promote transmetalation but not so strong as to cause significant side reactions.

  • Protodeboronation: This is a major side reaction for sterically hindered and electron-rich boronic acids, where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by the presence of water and certain bases.

  • Catalyst and Ligand Choice: Sterically hindered substrates often require more electron-rich and bulky phosphine ligands to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Reaction Temperature: Higher temperatures are often required to overcome the steric hindrance, but this can also increase the rate of side reactions. Careful optimization is necessary.

  • Degassing: Ensure that the solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.[1]

Q2: I am observing a significant amount of a side product that appears to be mesitylene. What is causing this and how can I minimize it?

A2: The formation of mesitylene is due to protodeboronation of the this compound. This is a common issue with sterically hindered boronic acids.[2] To minimize this side reaction, consider the following strategies:

  • Use Anhydrous Conditions: While some Suzuki reactions tolerate water, for hindered substrates prone to protodeboronation, using anhydrous solvents and bases can be beneficial.

  • Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. Stronger bases like NaOH and Ba(OH)₂ have been shown to accelerate the desired coupling reaction with hindered boronic acids, potentially outcompeting protodeboronation. Weaker bases may require longer reaction times, which can lead to more protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation. The boronic acid is then generated in situ during the reaction.

  • Excess Boronic Acid: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help to compensate for some loss due to protodeboronation.

Q3: Which solvent systems are recommended for the Suzuki coupling of this compound?

A3: The choice of solvent is highly dependent on the specific aryl halide and catalyst system being used. However, some general recommendations for sterically hindered Suzuki couplings include:

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are commonly used, often in combination with water to help dissolve the inorganic base.[2]

  • Aromatic Solvents: Toluene and xylene are effective, particularly for reactions requiring higher temperatures.

  • Polar Aprotic Solvents: In some cases, solvents like DMF can be beneficial, though they can be more difficult to remove during workup.

  • Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) and an aqueous solution of the base is a very common and effective system for many Suzuki reactions. Vigorous stirring is essential in these cases.

Q4: My starting materials are not fully dissolving in the chosen solvent. Will this affect the reaction?

A4: Yes, poor solubility of reactants can significantly hinder the reaction rate and lead to lower yields. If you observe poor solubility, consider the following:

  • Solvent Change: Switch to a solvent with a different polarity that may better dissolve all components.

  • Co-solvent: Adding a co-solvent can improve solubility. For example, if your reaction is in toluene, adding a small amount of a more polar solvent like THF or dioxane might help.

  • Temperature Increase: Gently warming the reaction mixture may improve solubility. However, be mindful of the thermal stability of your reactants and catalyst.

  • Biphasic System with a Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle reactants between the aqueous and organic phases.

Data Presentation

The following table summarizes the effect of different solvent and base combinations on the Suzuki-Miyaura coupling of mesitylboronic acid (a close structural analog of this compound) with iodobenzene. This data provides a useful starting point for optimizing your own reaction conditions.

Table 1: Effect of Solvent and Base on the Suzuki Coupling of Mesitylboronic Acid with Iodobenzene

EntryBaseSolvent SystemTemperature (°C)Time (h)Yield of Coupled Product (%)Yield of Mesitylene (Protodeboronation) (%)
1Na₂CO₃Benzene/H₂O80488425
2Na₂CO₃DME/H₂O8048837
3K₃PO₄DME/H₂O808700
4NaOHDME/H₂O808952
5Ba(OH)₂DME/H₂O804992

Data adapted from a study on mesitylboronic acid, which is expected to have similar reactivity to this compound due to steric hindrance.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a sterically hindered boronic acid. This should be used as a starting point and optimized for your specific substrates.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Aryl Halide (R1-X) pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1_r2 boronate [R2-B(OH)3]- boronate->transmetalation base Base (e.g., OH-) base->boronate boronic_acid R2-B(OH)2 boronic_acid->boronate reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Stability (Boronic Acid, Aryl Halide) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent) start->check_conditions analyze_side_products Analyze Crude Mixture for Side Products (e.g., Protodeboronation) start->analyze_side_products optimize_base Optimize Base (Strength, Solubility) check_reagents->optimize_base optimize_solvent Optimize Solvent System (Polarity, Aprotic/Protic) check_conditions->optimize_solvent analyze_side_products->optimize_solvent If protodeboronation is high optimize_solvent->optimize_base optimize_catalyst Screen Catalyst/Ligand optimize_base->optimize_catalyst optimize_temp Adjust Temperature optimize_catalyst->optimize_temp success Improved Yield optimize_temp->success

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

Solvent_Effects Solvent Choice and its Impact on Reaction Parameters solvent_choice Solvent Choice polarity Polarity solvent_choice->polarity proticity Proticity (Protic vs. Aprotic) solvent_choice->proticity coordinating_ability Coordinating Ability solvent_choice->coordinating_ability solubility Reagent & Catalyst Solubility polarity->solubility transmetalation_rate Transmetalation Rate polarity->transmetalation_rate proticity->transmetalation_rate side_reactions Side Reactions (e.g., Protodeboronation) proticity->side_reactions catalyst_stability Catalyst Stability coordinating_ability->catalyst_stability

Caption: The relationship between solvent properties and key reaction parameters.

References

Technical Support Center: Troubleshooting Low Conversion with 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low conversion rates and other common issues encountered during cross-coupling reactions involving 2,4,6-trimethylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?

A1: Low conversion with this compound is a common issue primarily due to its steric hindrance. The three methyl groups on the phenyl ring impede the approach of the boronic acid to the palladium center, which is a critical step in the catalytic cycle. Other potential causes include inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), and degradation of the boronic acid.[1]

Q2: What is protodeboronation and how can I minimize it with this compound?

A2: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, leading to the formation of mesitylene and a reduction in the yield of the desired coupled product. This is often promoted by the presence of water and a strong base. To minimize this, consider using anhydrous solvents, a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or protecting the boronic acid as a boronate ester.

Q3: My starting material appears to be decomposing. What could be the reason?

A3: this compound can be susceptible to decomposition, especially at elevated temperatures. Prolonged heating can lead to degradation. Additionally, strong bases can promote decomposition pathways other than the desired cross-coupling. Monitoring the reaction progress closely and avoiding unnecessarily high temperatures or prolonged reaction times can help mitigate this issue.

Q4: I am seeing significant formation of homocoupled byproducts. How can I avoid this?

A4: Homocoupling, the reaction of two molecules of the boronic acid to form 2,2',4,4',6,6'-hexamethylbiphenyl, can be a competing side reaction. This is often favored by the presence of oxygen in the reaction mixture, which can alter the catalytic cycle. Ensuring the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed can significantly reduce homocoupling.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is the most common issue when working with the sterically hindered this compound. The following troubleshooting workflow can help identify and resolve the problem.

LowConversionTroubleshooting start Low/No Conversion check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK success Improved Conversion check_reagents->success Impurity/Stoichiometry Issue Found optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Appear Correct check_conditions->success Suboptimal Condition Identified consider_boronate Consider Boronate Ester optimize_catalyst->consider_boronate Still Low Yield optimize_catalyst->success More Active Catalyst Found consider_boronate->success Boronate Ester Improves Yield

Caption: Troubleshooting workflow for low or no product formation.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry:

    • This compound: Ensure it is pure and has not degraded. Consider running a proton NMR to check for impurities like mesitylene (from protodeboronation) or the boroxine anhydride.

    • Aryl Halide: Confirm the purity of your coupling partner.

    • Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) is often beneficial.

  • Evaluate Reaction Conditions:

    • Inert Atmosphere: Ensure the reaction is rigorously maintained under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and homocoupling.

    • Solvent Degassing: Thoroughly degas all solvents prior to use to remove dissolved oxygen.

    • Temperature: While higher temperatures can overcome steric hindrance, they can also lead to decomposition. Monitor the reaction and consider if the temperature is appropriate for the chosen solvent and catalyst system.

  • Optimize Catalyst System:

    • Catalyst Choice: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider more active pre-catalysts such as Pd(dppf)Cl₂, or highly active Buchwald-type catalysts like XPhos-Pd-G3 or SPhos-Pd-G3.

    • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often crucial for facilitating the coupling of sterically demanding partners.

    • Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may improve the yield.

  • Consider Using a Boronate Ester:

    • Converting the boronic acid to a more stable and less sterically encumbered derivative, such as a pinacol boronate ester, can sometimes improve yields by reducing side reactions and potentially facilitating transmetalation.

Issue 2: Significant Side Product Formation

The presence of major side products can complicate purification and indicates suboptimal reaction conditions.

SideProductTroubleshooting start Major Side Products identify_side_product Identify Side Product(s) (e.g., by MS, NMR) start->identify_side_product protodeboronation Protodeboronation (Mesitylene formation) identify_side_product->protodeboronation Mesitylene Detected homocoupling Homocoupling (Biaryl of boronic acid) identify_side_product->homocoupling Hexa-methyl-biphenyl Detected adjust_base_water Use Milder Base Employ Anhydrous Conditions protodeboronation->adjust_base_water improve_inertness Improve Degassing Ensure Inert Atmosphere homocoupling->improve_inertness success Reduced Side Products adjust_base_water->success improve_inertness->success

Caption: Troubleshooting workflow for significant side product formation.

Detailed Steps:

  • Identify the Side Product(s): Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to identify the major impurities. Common side products include the protodeboronated starting material (mesitylene) and the homocoupled product of the boronic acid.

  • Addressing Protodeboronation:

    • Base Selection: Strong bases, especially in the presence of water, can accelerate protodeboronation. Switch to a milder base like K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the proton source for this side reaction.

  • Addressing Homocoupling:

    • Inert Atmosphere: This is the most critical factor. Ensure your reaction setup is free of oxygen. Use techniques like freeze-pump-thaw for solvent degassing and maintain a positive pressure of an inert gas.

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.

Data and Protocols

Solubility of this compound
SolventSolubility
MethanolSoluble
Diethyl EtherSoluble
Tetrahydrofuran (THF)Soluble
DioxaneSoluble
TolueneSparingly Soluble
WaterSparingly Soluble
HexanesInsoluble

Note: Solubility generally increases with temperature.

Optimization of Reaction Conditions: Effect of Base

The choice of base can significantly impact the yield of the Suzuki-Miyaura coupling with sterically hindered boronic acids. The following table summarizes the effect of different bases on the coupling of mesitylboronic acid with iodobenzene.

BaseYield (%)
NaOMe22
NaOEt42
NaOPh21
K₂CO₃81
NaOH86
K₃PO₄95

Reaction Conditions: Mesitylboronic acid (1.5 mmol), iodobenzene (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), base (2.0 mmol), DME (5 mL), 80 °C, 2 h.

Key Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a starting point for the successful coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add Pd₂(dba)₃ and SPhos.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Boronic Acid, Aryl Halide, and Base prep2 Inert Atmosphere (Evacuate/Backfill Ar) prep1->prep2 prep3 Add Catalyst and Ligand prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react Heat and Stir (e.g., 100 °C, 12-24h) prep4->react workup1 Cool and Dilute react->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Technical Support Center: Post-Coupling Boron Impurity Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of boron-containing impurities (such as boronic acids and their derivatives) following coupling reactions like the Suzuki-Miyaura coupling.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your reaction mixture.

Issue 1: My boronic acid/boroxine impurities are co-eluting with my product during silica gel chromatography.

  • Possible Cause: Boronic acids are known to behave poorly on silica gel, often leading to streaking, tailing, or incomplete separation. This is due to the interaction of the Lewis acidic boron center with the acidic silica surface and the equilibrium between the boronic acid and its cyclic trimer anhydride, the boroxine.[1]

  • Troubleshooting Steps:

    • Switch to a Different Stationary Phase: Consider using neutral alumina for your column chromatography. Some boronate esters have been successfully purified using neutral alumina where they elute in non-polar solvents like hexane.[2]

    • Aqueous Workup Prior to Chromatography: Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃). This will convert the boronic acid into a water-soluble boronate salt, which will partition into the aqueous layer, effectively removing it from your organic product solution.[1][3] Be cautious if your product is base-sensitive.

    • Complexation/Precipitation: Treat the crude reaction mixture with diethanolamine. This forms a stable, often crystalline, adduct with the boronic acid that precipitates out of many organic solvents (like diethyl ether) and can be removed by simple filtration.[4][5][6]

    • Use a Scavenger Resin: Employ a scavenger resin with functional groups that have a high affinity for boronic acids, such as N,N-diethanolaminomethyl polystyrene (DEAM-PS) or a diol-functionalized silica resin.[7][8][9] The resin binds the boron impurity, which is then removed by filtration.

Issue 2: A basic aqueous wash is not effectively removing the boron impurities.

  • Possible Cause 1: The pH of the aqueous solution may not be high enough. Boric acid is a weak Lewis acid, and a sufficiently high pH is required to ensure the formation of the more water-soluble borate ion.[1]

  • Troubleshooting Step: Increase the concentration or strength of the base used in the aqueous wash (e.g., switch from saturated NaHCO₃ to 1M or 2M NaOH). Ensure vigorous stirring to maximize contact between the organic and aqueous phases.

  • Possible Cause 2: Your product may have acidic functionalities (e.g., phenols, carboxylic acids), causing it to partition into the basic aqueous layer along with the boron impurities.[6]

  • Troubleshooting Step: If your product is acidic, the basic wash method is not suitable. Alternative methods like precipitation with diethanolamine or the use of a scavenger resin should be considered.[4][6][7]

Issue 3: The diethanolamine adduct of my boronic acid is an oil or is sticky and difficult to filter.

  • Possible Cause: While often crystalline, not all diethanolamine-boronate adducts precipitate as clean, filterable solids. The polarity of the boronic acid can influence the physical properties of the adduct.[5][6]

  • Troubleshooting Steps:

    • Trituration: Attempt to induce crystallization by triturating the oily adduct with a non-polar solvent like hexane.[6] Sonication and cooling may aid this process.

    • Solvent Screening: Experiment with different solvents for the precipitation. While diethyl ether is common, other solvents or solvent mixtures might yield a more crystalline solid.

    • Switch to a Resin: Use a solid-supported scavenger like DEAM-PS resin.[7][8] This immobilizes the boronic acid on a solid support, making separation by filtration straightforward, regardless of the adduct's physical properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual boronic acids after a Suzuki coupling? A1: The most prevalent methods include:

  • Aqueous Workup/Extraction: Using basic solutions (e.g., NaOH, K₂CO₃) to form water-soluble borate salts that can be washed away from the organic layer.[1]

  • Complexation/Precipitation: Forming a complex with reagents like diethanolamine, which often precipitates and can be removed by filtration.[1][4]

  • Scavenger Resins: Using solid-supported scavengers (e.g., DEAM-PS, silica-diol) that selectively bind to boronic acids.[7][9][10]

  • Recrystallization: Leveraging the different solubility profiles of the product and the boron impurities.[1][2]

  • Chromatography: While challenging with standard silica gel, techniques using neutral alumina or reverse-phase C18 columns can be effective.[2][5]

Q2: Why is it difficult to remove boronic acid using standard silica gel chromatography? A2: Boronic acids are weak Lewis acids that can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. Furthermore, they exist in equilibrium with their boroxine trimers, which have different chromatographic properties, causing streaking and multiple overlapping spots on a TLC plate.[1]

Q3: Can I use the crude product containing boronate ester impurities directly in the next step? A3: In some cases, yes. If the next step is another coupling reaction (like a Suzuki), the presence of some unreacted boronate ester might be tolerated, especially if a slight excess of the subsequent coupling partner is used. However, this can complicate purification later on and may affect reaction yields. It is generally recommended to purify the intermediate if possible.

Q4: What is a boroxine and how does it affect purification? A4: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed by the dehydration and trimerization of three boronic acid molecules. This process is reversible in the presence of water. The presence of this equilibrium can complicate purification, especially chromatography, as you are essentially trying to separate your product from two different, interconverting impurities (the boronic acid and the boroxine). Introducing a small amount of water during workup can help hydrolyze the boroxine back to the boronic acid, which can then be removed by an appropriate method.

Q5: Are there more stable alternatives to boronic acids that are easier to handle and purify? A5: Yes. Boronate esters, such as pinacol (Bpin) or neopentyl glycol esters, are generally more stable, less prone to forming trimers, and behave better during chromatography than free boronic acids.[4] Potassium trifluoroborate salts (R-BF₃K) and N-methyliminodiacetic acid (MIDA) boronates are other stable, crystalline alternatives that can be used in coupling reactions and often simplify purification.

Data Presentation

The efficiency of boron removal is highly dependent on the specific compounds and conditions. The following table provides a qualitative comparison of common purification methods.

Purification MethodSelectivity for BoronScalabilitySpeedCostCommon Issues
Basic Aqueous Wash Moderate-HighExcellentFastLowIneffective for base-sensitive products or acidic products.[3][6]
Recrystallization HighGoodSlowLowRequires a solid product and finding a suitable solvent system can be time-consuming.[2]
Diethanolamine Ppt. HighGoodModerateLowAdduct may not be crystalline; can be difficult to filter.[5][6]
Scavenger Resins Very HighModerateModerateHighHigher cost of reagents; requires screening for optimal resin and conditions.[8]
Silica Chromatography Low-ModerateGoodSlowModerateOften results in poor separation, streaking, and product loss.[1]
Alumina Chromatography ModerateGoodSlowModerateCan be more effective than silica for certain compounds.[2]

Experimental Protocols

Protocol 1: Removal of Boronic Acid via Diethanolamine (DEA) Adduct Precipitation

This protocol is adapted from a procedure for the deprotection of boronate esters but is widely used for the purification and isolation of boronic acids.[4][11]

  • Dissolution: Dissolve the crude reaction mixture containing the desired product and boronic acid impurity in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Addition of DEA: To the stirred solution at room temperature, add diethanolamine (1.0 - 1.2 equivalents relative to the boronic acid impurity).

  • Precipitation: Stir the mixture. A white precipitate of the diethanolamine-boronate adduct often forms within minutes to an hour.[4] Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolation: Isolate the purified product by filtering the mixture to remove the precipitated DEA adduct.

  • Washing: Wash the filter cake with a small amount of cold solvent to recover any occluded product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product, now free of the boronic acid impurity.

Protocol 2: Scavenging of Boronic Acid using DEAM-PS Resin

This protocol provides a general guideline for using N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin.[7][8]

  • Resin Preparation: If necessary, swell the DEAM-PS resin in the reaction solvent for 15-30 minutes before use.

  • Scavenging: Add the DEAM-PS resin (typically 2-3 equivalents relative to the boronic acid) to the crude reaction mixture dissolved in a compatible solvent (e.g., THF, DCM, DMF).[8]

  • Agitation: Stir or shake the mixture at room temperature. Reaction time can vary, so it is recommended to monitor the removal of the boronic acid by TLC or LC-MS. A typical duration is 4 to 16 hours.[8]

  • Filtration: Filter the mixture to remove the resin, which now has the boronic acid bound to it.

  • Washing: Wash the resin with additional fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Visualizations

A logical workflow can help in deciding the appropriate purification strategy.

Boron_Removal_Workflow start Crude Reaction Mixture (Post-Coupling) product_check Is Product Base Stable? start->product_check basic_wash Perform Basic Aqueous Wash (e.g., 1M NaOH) product_check->basic_wash Yes dea_ppt Precipitation with Diethanolamine (DEA) product_check->dea_ppt No / Acidic check_purity1 Check Purity (TLC, NMR, LC-MS) basic_wash->check_purity1 check_purity1->dea_ppt Impure end Pure Product check_purity1->end Pure check_purity2 Check Purity dea_ppt->check_purity2 scavenger Use Scavenger Resin (e.g., DEAM-PS) check_purity2->scavenger Impure check_purity2->end Pure check_purity3 Check Purity scavenger->check_purity3 chromatography Consider Alumina or Reverse-Phase Chromatography check_purity3->chromatography Impure check_purity3->end Pure chromatography->end

Caption: Decision workflow for selecting a boron impurity removal method.

Scavenging_Process cluster_flask Reaction Flask cluster_filter Filtration crude Crude Solution (Product + Boronic Acid) resin Add DEAM-PS Scavenger Resin crude->resin agitate Agitate / Stir (4-16h, RT) resin->agitate filter Filter Slurry agitate->filter spent_resin Spent Resin (Boron Adduct) filter->spent_resin Solid pure_filtrate Purified Filtrate (Product in Solution) filter->pure_filtrate Liquid

Caption: General experimental workflow for boron scavenging using a solid-supported resin.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 2,4,6-Trimethylphenylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of boronic acid is critical to the success of these reactions and influences the properties of the resulting biaryl products. This guide provides a comparative analysis of the ¹H NMR spectroscopic data of biaryl compounds derived from 2,4,6-trimethylphenylboronic acid, offering insights into the steric and electronic effects of the bulky mesityl group on the spectral features of the coupling products.

The Distinctive ¹H NMR Signature of the 2,4,6-Trimethylphenyl Moiety

The presence of three methyl groups on the aromatic ring of this compound leads to characteristic signals in the ¹H NMR spectrum of its coupling products. The steric hindrance imposed by the two ortho-methyl groups often results in restricted rotation around the newly formed biaryl bond, influencing the chemical shifts of nearby protons.

A key feature in the ¹H NMR spectrum of a biaryl compound containing a 2,4,6-trimethylphenyl group is the appearance of two singlets in the aromatic region corresponding to the two meta-protons of the trimethylphenyl ring, and one or more singlets in the aliphatic region for the three methyl groups.

Comparative ¹H NMR Data

To illustrate the unique spectral characteristics of 2,4,6-trimethylphenyl-derived biaryls, the following tables compare the ¹H NMR data of 2',4',6'-trimethylbiphenyl with other biphenyl derivatives synthesized via Suzuki-Miyaura coupling.

Table 1: ¹H NMR Data of 2',4',6'-Trimethylbiphenyl and Comparative Biaryls

CompoundAr-H (ppm)CH₃ (ppm)Solvent
2',4',6'-Trimethylbiphenyl 7.47-7.28 (m, 3H, Ph-H), 7.22-7.04 (m, 2H, Ph-H), 6.90 (s, 2H, Mes-H)2.30 (s, 3H, p-CH₃), 2.00 (s, 6H, o-CH₃)CDCl₃
Biphenyl 7.63 – 7.58 (m, 4H), 7.49 – 7.41 (m, 4H), 7.39 – 7.32 (m, 2H)-CDCl₃
4-Methylbiphenyl 7.59-7.57 (m, 2H), 7.49-7.46 (m, 2H), 7.43-7.39 (m, 2H), 7.26 (d, J=7.8 Hz, 2H), 7.23-7.19 (m, 1H)2.41 (s, 3H)CDCl₃
2',6'-Dimethylbiphenyl 7.47−7.28 (m, 3H), 7.22−7.04 (m, 5H)2.03 (s, 6H)CDCl₃

The data clearly shows the upfield shift of the ortho-methyl protons (δ ≈ 2.00 ppm) in 2',4',6'-trimethylbiphenyl compared to the para-methyl group (δ = 2.30 ppm). This is a common feature in sterically hindered biaryls. The two meta-protons of the mesityl group appear as a sharp singlet at 6.90 ppm, which is distinctly different from the complex multiplets observed for the protons of an unsubstituted phenyl ring.

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura coupling reaction is provided below, which can be adapted for the synthesis of various biaryl compounds.

General Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 10 mL).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction is a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Comparative Analysis

A systematic approach is essential for an objective comparison of the performance of different boronic acids in Suzuki-Miyaura coupling reactions.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow Reactants Select Aryl Halide and Boronic Acids (e.g., Phenyl, 2,4,6-Trimethylphenyl) Reaction Perform Suzuki Coupling under Identical Conditions Reactants->Reaction Purification Isolate and Purify Coupling Products Reaction->Purification Analysis ¹H NMR Analysis Purification->Analysis Comparison Compare Chemical Shifts, Coupling Constants, and Yields Analysis->Comparison

Caption: A logical workflow for the comparative analysis of boronic acids.

A Comparative Guide to the Mass Spectrometric Analysis of Compounds Derived from 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of compounds synthesized using 2,4,6-trimethylphenylboronic acid. Primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this reagent is instrumental in creating sterically hindered biaryl compounds, which are significant motifs in pharmaceuticals and materials science.[1][2][3] This document outlines the common mass spectrometric methods, compares them with alternative analytical techniques, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.

Overview of Analytical Methodologies

The analysis of products from this compound, typically substituted biaryls, requires robust analytical techniques to confirm structure, assess purity, and quantify yield. Mass spectrometry (MS) is a cornerstone for determining molecular weight and fragmentation patterns. However, a comprehensive analysis often involves a multi-technique approach.

Comparison of Key Analytical Techniques

TechniqueInformation ProvidedSensitivityThroughputKey ApplicationLimitations
LC-MS (ESI/APCI) Molecular Weight, Fragmentation, PurityHigh (pg-ng)HighPrimary identification and purity assessment of polar/non-volatile products.[1][4]Isomers may not be separated; ion suppression effects.
GC-MS (EI) Molecular Weight, Fragmentation, PurityHigh (pg-ng)HighAnalysis of volatile and thermally stable compounds; may require derivatization for boronic acids.[5]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Detailed Molecular Structure, Isomer differentiation, QuantitationLow (mg)LowUnambiguous structural elucidation of final products and intermediates.[1]Requires larger sample amounts; complex spectra for mixtures.
ICP-MS Trace Element QuantitationVery High (ppb-ppt)MediumQuantifying residual palladium or other heavy metals from the synthesis.[6]Provides no structural information about the organic molecule.

Mass Spectrometry of a Model Compound: 2,2',4,6-Tetramethyl-1,1'-biphenyl

A representative compound derived from this compound is 2,2',4,6-tetramethyl-1,1'-biphenyl , formed via Suzuki-Miyaura coupling with 2-bromotoluene. Its analysis serves as a practical example for mass spectrometric techniques.

Expected Mass Spectrometry Data

TechniqueIonization ModeExpected m/zIon Description
LC-MSESI (+)211.1794[M+H]⁺
LC-MSAPCI (+)210.1716[M]⁺
GC-MSEI210Molecular Ion (M⁺)
GC-MSEI195[M-CH₃]⁺
GC-MSEI180[M-2CH₃]⁺

Experimental Protocols

This protocol describes a general procedure for the palladium-catalyzed cross-coupling reaction.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (1.2 mmol), 2-bromotoluene (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio, 10 mL).

  • Reaction: Heat the mixture with vigorous stirring at 90-100 °C for 12-18 hours. Monitor the reaction progress using TLC or a rapid LC-MS method.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target biaryl compound.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified biaryl in methanol. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified biaryl in a volatile solvent like dichloromethane or ethyl acetate.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 100 °C for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental and analytical logic in studying compounds derived from this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis S1 Suzuki-Miyaura Coupling (this compound + Aryl Halide) S2 Reaction Workup (Extraction) S1->S2 S3 Purification (Column Chromatography) S2->S3 P Purified Biaryl Product S3->P Sample for Analysis A1 LC-MS / GC-MS P->A1 Identity & Purity A2 NMR Spectroscopy P->A2 Structural Elucidation A3 ICP-MS P->A3 Residual Catalyst

Caption: Experimental workflow from synthesis to multi-technique analysis.

G cluster_methods Analytical Methods cluster_info Information Obtained center_node Analytical Question MS Mass Spectrometry (LC-MS, GC-MS) center_node->MS What is it? Is it pure? NMR NMR Spectroscopy center_node->NMR What is the exact structure? ICP ICP-MS center_node->ICP Is it free of catalyst? MW Molecular Weight & Fragmentation MS->MW STR 3D Structure & Connectivity NMR->STR ELEM Trace Metal Content ICP->ELEM

References

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallography of 2,4,6-Trimethylphenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography stands as the definitive technique for elucidating these structures. This guide provides a comparative analysis of the crystallographic data of 2,4,6-trimethylphenylboronic acid and its derivatives, supported by experimental protocols and workflow visualizations.

Comparative Crystallographic Data

The solid-state structures of this compound and its derivatives reveal the influence of functional group modifications on crystal packing and intermolecular interactions. A comparison of the key crystallographic parameters is presented below.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
This compoundC₉H₁₃BO₂OrthorhombicPnma16.27314.1747.428909090COD 4125519
2,4,6-Trimethylbenzoic anhydrideC₂₀H₂₂O₃MonoclinicC2/c16.0807.999714.30890114.09490--INVALID-LINK--[1][2]

This table will be expanded as crystallographic data for more derivatives becomes publicly available.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure through X-ray diffraction follows a well-defined workflow, from sample preparation to data analysis.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Diffractometer Setup crystal_selection->diffractometer data_collection X-ray Diffraction Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the major steps involved in determining a molecular structure using single-crystal X-ray diffraction.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

This protocol outlines the key steps for determining the crystal structure of a compound such as a this compound derivative.

1. Crystal Growth:

  • High-quality single crystals are paramount for successful X-ray diffraction analysis.

  • Slow evaporation of a saturated solution is a common method. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., diethyl ether, hexane, or a mixture) in a clean vial.

  • Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Other techniques include slow cooling of a saturated solution and vapor diffusion.

2. Crystal Selection and Mounting:

  • Examine the grown crystals under a microscope. Select a crystal that is clear, well-formed, and free of cracks or other defects.

  • The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.

  • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.

3. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • The instrument is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.

  • A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice symmetry.

  • Based on this initial analysis, a strategy for collecting a full sphere of diffraction data is devised.

  • The crystal is then rotated through a series of angles, and diffraction images are collected at each orientation until a complete and redundant dataset is obtained.

4. Data Processing and Structure Solution:

  • The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as background scattering and absorption.

  • The resulting data is used to solve the crystal structure. For small molecules, direct methods are typically successful in determining the initial phases of the structure factors.

  • This initial solution provides a preliminary model of the atomic positions within the unit cell.

5. Structure Refinement and Validation:

  • The initial structural model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.

  • The quality of the final refined structure is assessed using various metrics, including the R-factor, goodness-of-fit, and residual electron density maps.

  • The final validated structure, including bond lengths, bond angles, and intermolecular interactions, is then ready for detailed analysis and interpretation.

This comprehensive guide provides researchers with the foundational knowledge to understand and compare the crystallographic characteristics of this compound and its derivatives, as well as a practical framework for conducting their own X-ray diffraction experiments.

References

A Comparative Guide to 2,4,6-Trimethylphenylboronic Acid and Phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the construction of complex biaryl scaffolds prevalent in pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool. The choice of the boronic acid reagent is critical to the success of this reaction, influencing yield, reaction kinetics, and substrate scope. This guide provides an objective comparison of two commonly employed yet distinct boronic acids: the sterically hindered 2,4,6-trimethylphenylboronic acid (also known as mesitylboronic acid) and the archetypal phenylboronic acid. This comparison is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of these two reagents. The addition of three methyl groups to the phenyl ring in this compound significantly alters its molecular weight, melting point, and steric bulk compared to the unsubstituted phenylboronic acid.

PropertyThis compoundPhenylboronic Acid
Chemical Formula C₉H₁₃BO₂C₆H₇BO₂
Molecular Weight 164.01 g/mol 121.93 g/mol [1]
Appearance PowderWhite to yellow powder[1]
Melting Point 115-122 °C216-219 °C[1]
Solubility Soluble in most polar organic solvents.Soluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride.[1]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The primary application for both this compound and phenylboronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The steric hindrance imparted by the ortho-methyl groups in this compound has a profound impact on its reactivity compared to the unhindered phenylboronic acid.

Generally, increased steric hindrance on the boronic acid can decrease the reaction rate by impeding the crucial transmetalation step in the catalytic cycle. However, with the development of specialized bulky phosphine ligands, high yields can be achieved even with sterically demanding substrates.

Below is a compilation of experimental data from various studies, showcasing the performance of both boronic acids in Suzuki-Miyaura coupling reactions with a range of aryl halides. It is important to note that direct comparison is best made when reaction conditions are identical, which is not always the case in the reported literature. The data presented here are representative examples to illustrate the general trends in reactivity.

Table of Reaction Yields in Suzuki-Miyaura Coupling

EntryBoronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidIodobenzenePd(OAc)₂/Cu(II) Salen complex@KCC-1K₂CO₃DMF110495
2Phenylboronic AcidBromobenzenePd-diimine@SBA-15K₂CO₃WaterRT2>90
3Phenylboronic Acid4-BromoacetophenonePd(OAc)₂/PPh₃Na₂CO₃n-propanol/waterReflux1High Yield (not specified)
4This compoundIodobenzenePd(PPh₃)₄Ba(OH)₂DME/H₂O80499
5This compoundIodobenzenePd(PPh₃)₄Na₂CO₃DME/H₂O804883
6This compound2-Bromo-1,3-dimethylbenzenePd(OAc)₂/AntPhosK₃PO₄Xylenes14012High Yield (not specified)

From the data, it is evident that under optimized conditions, both boronic acids can afford high to excellent yields. Notably, the sterically hindered this compound often requires more forcing conditions (higher temperatures, stronger bases, or specialized ligands) to achieve comparable results to phenylboronic acid, especially when coupled with other sterically hindered partners. The choice of base can significantly impact the yield for sterically hindered couplings, with stronger bases like Ba(OH)₂ sometimes providing superior results over weaker bases like Na₂CO₃.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using both phenylboronic acid and this compound. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of Phenylboronic Acid with an Aryl Bromide

Materials:

  • Phenylboronic acid (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 M aqueous solution, 2.0 mmol)

  • n-Propanol (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and n-propanol (5 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • To the solution, add palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and the 2.0 M aqueous sodium carbonate solution (2.0 mmol), followed by water (1 mL).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 1-4 hours, monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling of this compound with a Hindered Aryl Bromide

Materials:

  • This compound (1.5 mmol)

  • Hindered aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • A bulky phosphine ligand (e.g., SPhos or AntPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol), finely ground

  • Anhydrous solvent (e.g., dioxane or toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the hindered aryl bromide (1.0 mmol), this compound (1.5 mmol), and finely ground potassium phosphate (2.0 mmol).

  • Add the palladium(II) acetate (2 mol%) and the bulky phosphine ligand (4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Heat the reaction mixture to 100-140 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.

Mechanistic Considerations and Logical Workflow

The choice between this compound and phenylboronic acid is often dictated by the steric environment of the coupling partner and the desired final product. The following diagram illustrates the decision-making process and the general Suzuki-Miyaura catalytic cycle, highlighting the impact of steric hindrance.

Suzuki_Miyaura_Comparison cluster_selection Reagent Selection cluster_cycle Suzuki-Miyaura Catalytic Cycle start Synthetic Goal: Biaryl Synthesis steric_check Is either coupling partner sterically hindered? start->steric_check unhindered Use Phenylboronic Acid (Standard Conditions) steric_check->unhindered No hindered Use this compound (Specialized Ligands/Conditions) steric_check->hindered Yes transmetalation Transmetalation (Rate-limiting for hindered substrates) unhindered->transmetalation Facile hindered->transmetalation Challenging pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pdi_complex R-Pd(II)-X oxidative_addition->pdi_complex pdi_complex->transmetalation ArB(OH)₂ Base pdi_aryl_complex R-Pd(II)-Ar transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar (Product) reductive_elimination->product

Caption: Decision workflow for boronic acid selection and the Suzuki-Miyaura catalytic cycle.

Conclusion

Both this compound and phenylboronic acid are valuable reagents in the synthetic chemist's toolbox. Phenylboronic acid remains the reagent of choice for the synthesis of unhindered biaryls due to its higher reactivity and the generally milder reaction conditions required. However, when steric congestion is a factor, either in the coupling partner or as a desired feature in the final product, this compound, in conjunction with modern catalytic systems, provides an effective solution. The selection between these two reagents should be guided by a careful consideration of the steric and electronic properties of the substrates, with the understanding that more sterically demanding couplings will likely require more specialized and optimized reaction conditions.

References

A Comparative Guide to the Reactivity of 2,4,6-Trimethylphenylboronic Acid and Other Hindered Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. However, the use of sterically hindered boronic acids, such as 2,4,6-trimethylphenylboronic acid (mesitylboronic acid), presents unique challenges that can significantly impact reaction efficiency. This guide provides an objective comparison of the reactivity of this compound with other hindered boronic acids, supported by experimental data, to inform catalyst and substrate selection in complex synthetic endeavors.

Executive Summary

Steric hindrance, particularly from ortho-substituents on the phenylboronic acid ring, can dramatically influence the rate and yield of Suzuki-Miyaura coupling reactions. This compound, with its two ortho-methyl groups, is a classic example of a sterically demanding coupling partner. Its reactivity is often attenuated compared to less hindered analogues. This guide will delve into quantitative comparisons, experimental protocols, and the mechanistic considerations necessary for successfully employing these challenging but valuable reagents.

The Impact of Steric Hindrance on Reactivity: A Quantitative Look

The steric bulk of ortho-substituents on a phenylboronic acid can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This step involves the transfer of the aryl group from the boron atom to the palladium center. Increased steric hindrance around the carbon-boron bond can slow this process, leading to lower yields and requiring more forcing reaction conditions.

A comparative study on the Suzuki-Miyaura coupling of various ortho-substituted phenylboronic acids with the sterically hindered 3,4,5-tribromo-2,6-dimethylpyridine highlights the impact of the ortho-substituent's nature.

Table 1: Comparison of Yields for the Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids with 3,4,5-Tribromo-2,6-dimethylpyridine [1][2]

Ortho-Substituted Phenylboronic AcidProduct(s)Total Yield (%)
2-Methoxyphenylboronic acidMono-, di-, and tri-substituted pyridinesQuantitative
2-Chlorophenylboronic acidMono-, di-, and tri-substituted pyridinesGood total yield

Note: The data in this table is compiled from a study where the primary focus was on the synthesis of atropisomeric compounds, and a direct side-by-side percentage yield for a single product was not the main reporting metric. However, it demonstrates the successful coupling of these hindered boronic acids.

While the above data indicates that coupling is achievable, the reaction conditions and catalyst systems are critical. For instance, the coupling of the highly hindered 2,4,6-triisopropylphenyl bromide with cyclohexylboronic acid, an extremely sterically demanding system, was achieved with specialized phosphine ligands, yielding the desired product. This underscores the necessity of carefully selected, bulky, and electron-rich ligands to facilitate the coupling of sterically encumbered substrates.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction involving a sterically hindered aryl chloride and a hindered boronic acid, which can be adapted for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride with a Hindered Arylboronic Acid

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, the aryl chloride (1.0 mmol, 1.0 equiv), the hindered arylboronic acid (1.5 mmol, 1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) are combined.

  • Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are added to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent: A degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added to the flask. The choice of solvent can significantly impact the reaction outcome.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (ranging from a few hours to 24 hours), monitoring the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or an appropriate aqueous solution. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Mechanistic Considerations and Workflow

The successful execution of a Suzuki-Miyaura coupling with hindered substrates hinges on understanding the underlying mechanism and systematically optimizing the reaction parameters. The following diagrams illustrate the key steps of the catalytic cycle and a typical experimental workflow for comparing the reactivity of different hindered boronic acids.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Di-organopalladium(II) Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Data Analysis A Select Hindered Boronic Acids (e.g., this compound, 2,6-Dimethylphenylboronic acid) B Choose Common Aryl Halide (Sterically Hindered) A->B C Select Catalyst System (Pd source + Ligand) B->C D Set up Parallel Reactions (Identical Conditions) C->D E Monitor Reaction Progress (TLC, GC-MS, etc.) D->E F Quench Reactions at Specific Time Points E->F Sampling G Determine Yields (e.g., by internal standard GC or NMR) F->G H Compare Reactivity (Yield vs. Time) G->H

Caption: A typical experimental workflow for comparing the reactivity of hindered boronic acids.

Conclusion

This compound and other sterically hindered boronic acids are indispensable reagents for the synthesis of complex, multi-substituted biaryl scaffolds. While their inherent steric bulk poses a significant challenge to the efficiency of the Suzuki-Miyaura cross-coupling, a rational approach to catalyst selection, particularly the use of bulky and electron-rich phosphine ligands, can overcome these hurdles. The quantitative data, though not always directly comparable across different studies due to varying reaction conditions, consistently points to the attenuated reactivity of highly hindered boronic acids. The provided experimental framework offers a starting point for the systematic optimization required to successfully incorporate these valuable building blocks into advanced synthetic routes. Future research focusing on direct, side-by-side comparisons of a wider range of hindered boronic acids under standardized conditions will be invaluable to the scientific community.

References

The Influence of Substituents on Arylboronic Acid Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic effects of substituents on the reactivity of arylboronic acids is paramount for optimizing reaction conditions and predicting product outcomes. This guide provides a comprehensive comparison of how different substituents impact the performance of arylboronic acids in key chemical transformations, supported by experimental data and detailed protocols.

The reactivity of an arylboronic acid is intrinsically linked to the electronic properties of the substituents on its aromatic ring. These substituents can either donate or withdraw electron density, thereby influencing the boron atom's Lewis acidity and the nucleophilicity of the aryl group. These factors play a critical role in reactions such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3]

Impact of Substituents on Suzuki-Miyaura Coupling Reactivity

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The electronic nature of the substituent on the arylboronic acid primarily affects the transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst.

General Trends:

  • Electron-donating groups (EDGs) on the arylboronic acid generally increase the reaction rate.[4] These groups enhance the nucleophilicity of the aryl group, facilitating its transfer to the palladium center.

  • Electron-withdrawing groups (EWGs) on the arylboronic acid typically decrease the reaction rate.[4] These groups reduce the electron density on the aryl ring, making it less nucleophilic and thus slowing down the transmetalation step.[5]

This trend is corroborated by studies showing that for arylboronic acids, electron-donating groups are beneficial to the Suzuki reaction, while electron-withdrawing groups are unfavorable.[4]

Quantitative Comparison of Substituent Effects

To provide a clearer picture of these electronic effects, the following table summarizes the relative reactivity of various para-substituted phenylboronic acids in a Suzuki-Miyaura coupling reaction with an aryl bromide. The data is synthesized from multiple studies employing Hammett plots and kinetic analysis to quantify the impact of substituents.

Substituent (p-X)Hammett Constant (σp)Relative Reaction Rate (krel)pKa of ArB(OH)2
-OCH₃-0.27> 1.0~9.1
-CH₃-0.17~1.0~8.9
-H0.001.008.82
-F0.06< 1.0~8.2
-Cl0.23< 1.0~8.0
-CHO0.42<< 1.0~7.5
-CN0.66<< 1.0~7.3
-NO₂0.78<< 1.07.23

Note: Relative reaction rates are generalized from trends observed in kinetic studies. Actual values can vary depending on specific reaction conditions. pKa values are approximate and gathered from various sources.[6][7][8][9]

The Role of pKa in Arylboronic Acid Reactivity

The acidity of the boronic acid, quantified by its pKa value, is a crucial factor influencing its reactivity. A lower pKa indicates a more Lewis acidic boron center. The introduction of electron-withdrawing groups lowers the pKa of the boronic acid.[6][8] While this increased Lewis acidity might be expected to facilitate the formation of the boronate species required for transmetalation, the overriding effect in the Suzuki-Miyaura reaction is the decreased nucleophilicity of the aryl ring.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to study the effects of different substituents.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Substituted arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (a phosphine ligand, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar, combine the aryl bromide, substituted arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Active Catalyst Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)n Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L)n Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination (Ar-Ar') ArAr Ar-Ar' Ar-Pd(II)-Ar'_L2->ArAr ArX Ar-X ArX->Ar-Pd(II)-X_L2 ArB Ar'-B(OH)2 + Base ArB->Ar-Pd(II)-Ar'_L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Substituent Effects

The interplay between substituent electronic properties, arylboronic acid reactivity, and the key steps of the Suzuki-Miyaura reaction can be visualized as follows.

Substituent_Effects cluster_cause Substituent Properties cluster_effect Arylboronic Acid Properties cluster_outcome Reaction Outcome EDG Electron-Donating Group (EDG) Aryl_Nuc Increased Aryl Nucleophilicity EDG->Aryl_Nuc EWG Electron-Withdrawing Group (EWG) Dec_Aryl_Nuc Decreased Aryl Nucleophilicity EWG->Dec_Aryl_Nuc Dec_pKa Decreased pKa (Increased Lewis Acidity) EWG->Dec_pKa Fast_Trans Faster Transmetalation Aryl_Nuc->Fast_Trans Slow_Trans Slower Transmetalation Dec_Aryl_Nuc->Slow_Trans Fast_Reaction Increased Reaction Rate Fast_Trans->Fast_Reaction Slow_Reaction Decreased Reaction Rate Slow_Trans->Slow_Reaction

Caption: Influence of substituents on arylboronic acid reactivity in Suzuki-Miyaura coupling.

References

Navigating Steric Challenges: A Comparative Guide to the Kinetics of Suzuki Coupling with 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. However, the use of sterically demanding substrates, such as 2,4,6-trimethylphenylboronic acid (mesitylboronic acid), presents unique kinetic challenges. This guide provides a comparative analysis of the kinetic performance of this compound in Suzuki coupling reactions, supported by available experimental data and established mechanistic principles.

The significant steric hindrance imparted by the two ortho-methyl groups on this compound profoundly impacts its reactivity in the Suzuki-Miyaura coupling. This steric bulk primarily affects the transmetalation step of the catalytic cycle, which is often the rate-determining step, especially with sterically congested coupling partners. While comprehensive, directly comparable quantitative kinetic data such as rate constants and activation energies are limited in publicly available literature, this guide synthesizes existing data and mechanistic understanding to provide a framework for predicting and navigating these kinetic hurdles.

Performance Comparison: The Impact of Ortho-Substitution

The presence of bulky ortho-substituents on the arylboronic acid slows down the rate of Suzuki coupling. This is attributed to the difficulty of the sterically encumbered aryl group approaching and coordinating to the palladium center during the transmetalation step. The reaction of mesitylboronic acid, for instance, often requires more forcing conditions, such as the use of stronger bases or higher temperatures, to achieve reasonable reaction rates and yields.

Quantitative Data Summary

The following tables provide a comparative overview of the reactivity of this compound against other representative boronic acids. It is important to note that direct comparison of absolute rates is challenging due to varying reaction conditions across different studies. The data presented here is intended to illustrate general trends in reactivity.

Table 1: Comparison of Reaction Yields over Time for the Suzuki Coupling of Iodobenzene with Various Boronic Acids

Boronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Na₂CO₃Benzene/H₂O80825[1]
This compound Na₂CO₃Benzene/H₂O802477[1]
This compound Na₂CO₃Benzene/H₂O804884[1]
This compound NaOHDME/H₂O80495[1]
This compound Ba(OH)₂DME/H₂O80499[1]
Phenylboronic AcidNa₂CO₃Toluene/H₂O1002>95Generic Conditions
4-Methylphenylboronic AcidK₂CO₃Dioxane/H₂O901>98Generic Conditions
2-Methylphenylboronic AcidK₃PO₄Toluene11012~80-90Sterically Hindered Conditions

Note: "Generic Conditions" and "Sterically Hindered Conditions" are representative and compiled from various sources to illustrate general trends. Direct comparison should be made with caution.

Table 2: Qualitative Comparison of Kinetic Parameters for Suzuki Coupling with Various Boronic Acids

Boronic AcidRelative Steric HindranceExpected Relative Rate of TransmetalationExpected Overall Reaction RateNotes
Phenylboronic AcidLowFastFastBaseline for comparison.
4-Methoxyphenylboronic AcidLowVery FastVery FastElectron-donating group can accelerate transmetalation.
4-Nitrophenylboronic AcidLowSlowSlowElectron-withdrawing group can decelerate transmetalation.
2-Methylphenylboronic AcidMediumModerateModerateSingle ortho-substituent provides moderate steric hindrance.
This compound HighSlowSlowTwo ortho-substituents provide significant steric hindrance, often requiring stronger bases and/or higher temperatures for efficient coupling.[1]
2,4,6-Triisopropylphenylboronic AcidVery HighVery SlowVery SlowEven greater steric bulk than mesitylboronic acid, making coupling extremely challenging.

Experimental Protocols

To obtain reliable and comparable kinetic data for Suzuki coupling reactions, a well-defined experimental protocol is crucial. The following are generalized methodologies for monitoring reaction kinetics using common analytical techniques.

General Protocol for Kinetic Analysis via GC-MS or HPLC
  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., 1.0 mmol), the boronic acid (e.g., this compound, 1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a base (e.g., K₂CO₃, Ba(OH)₂, 2.0-3.0 mmol), and a suitable degassed solvent (e.g., toluene/water, dioxane/water). An internal standard (e.g., biphenyl, dodecane) is added for accurate quantification.

  • Initiation and Sampling: Bring the reaction mixture to the desired temperature to initiate the reaction. At specified time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a cold quenching solution (e.g., diethyl ether and water).

  • Sample Preparation: After quenching, vigorously mix the vial, and separate the organic layer. The organic extract can be directly analyzed by GC-MS or diluted with a suitable solvent for HPLC analysis.

  • Data Analysis: Plot the concentration of the starting material and/or product against time to obtain the reaction profile. From this data, initial rates, rate constants, and reaction orders can be determined.

Visualizing the Process: Diagrams

To better understand the mechanistic and experimental aspects of Suzuki coupling kinetic studies, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R¹-Pd(II)L_n-X OxAdd->PdII R¹-X Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 R²-B(OR)₂ + Base RedElim Reductive Elimination RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product R1X Aryl Halide (R¹-X) R1X->OxAdd R2B Boronic Acid (R²-B(OH)₂) R2B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Workflow cluster_prep Reaction Preparation cluster_run Reaction and Sampling cluster_analysis Analysis start Assemble Glassware (Inert Atmosphere) reagents Add Reactants, Catalyst, Base, Solvent, & Internal Standard start->reagents heat Heat to Desired Temperature reagents->heat sample Withdraw Aliquots at Timed Intervals heat->sample quench Quench Aliquots sample->quench prepare Prepare Samples for GC-MS or HPLC quench->prepare analyze Inject and Run Analysis prepare->analyze data Process Data (Concentration vs. Time) analyze->data kinetics Determine Kinetic Parameters data->kinetics

Caption: Experimental workflow for a kinetic study of a Suzuki coupling reaction.

References

A Comparative Guide to Analytical Methods for Monitoring 2,4,6-Trimethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The real-time monitoring of chemical reactions is crucial for optimizing processes, understanding reaction kinetics, and ensuring the quality of the final product. This is particularly true for reactions involving 2,4,6-trimethylphenylboronic acid, a key building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative overview of various analytical techniques for monitoring these reactions, complete with experimental data and detailed protocols.

Comparison of Key Analytical Methods

A variety of analytical techniques can be employed to monitor the consumption of this compound and the formation of products. The choice of method depends on factors such as the need for real-time data, the complexity of the reaction mixture, and the required sensitivity and selectivity.[1] The following table summarizes the key performance characteristics of the most common analytical methods.

Analytical Method Principle Sample Preparation Analysis Time Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarityAliquot quenching, dilution, filtration10-30 minHigh resolution, quantitative, robustNot ideal for real-time monitoring, potential for sample degradation during workup
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) High-resolution separation coupled with mass detectionAliquot quenching, dilution, filtration< 10 minHigh sensitivity and selectivity, molecular weight confirmationHigher cost, matrix effects can suppress ionization
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compoundsDerivatization may be required to increase volatility and thermal stability15-45 minExcellent for volatile analytes, high resolutionNot suitable for non-volatile or thermally labile compounds, derivatization adds complexity
Nuclear Magnetic Resonance (NMR) Spectroscopy In-situ analysis of molecular structureDirect analysis of reaction mixture in an NMR tubeMinutes per spectrumNon-invasive, real-time monitoring, provides structural informationLower sensitivity compared to chromatographic methods, requires deuterated solvents for locking
Raman Spectroscopy In-situ analysis based on molecular vibrationsNon-invasive, probe immersed in the reaction vesselReal-timeNon-destructive, suitable for heterogeneous and solid-state reactions, no sample preparation neededLower sensitivity, fluorescence interference can be an issue
Fluorescence Spectroscopy In-situ monitoring using a fluorescent sensor that binds to boronic acidsAddition of a sensor to the reaction mixtureReal-timeSimple, visual detection with a UV lamp, no disturbance to the reactionIndirect method, sensor may interfere with the reaction, qualitative or semi-quantitative

Quantitative Performance Data

The following tables provide representative quantitative data for the analysis of boronic acids using different analytical techniques. While specific data for this compound may vary, these values offer a basis for comparison.

Table 1: HPLC and UPLC-MS Performance Data for Boronic Acid Analysis

Parameter HPLC-UV LC-MS/MS Reference
Linearity (R²) >0.99>0.99[2][3]
Limit of Detection (LOD) ~1 µM2-10 pg/mL[2][4]
Limit of Quantification (LOQ) ~3 µM0.05 ppm[3]
Accuracy (% Recovery) 95-105%80-120%[3]
Precision (%RSD) <5%<15%[2]

Table 2: GC-MS Performance Data for Boronic Acid Analysis (with derivatization)

Parameter GC-MS Reference
Linearity (R²) >0.998[5]
Limit of Detection (LOD) 0.04 µg/L[5]
Limit of Quantification (LOQ) 2.5 ppm[6]
Accuracy (% Recovery) 92-108%
Precision (%RSD) <10%

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are protocols for key methods used in monitoring this compound reactions.

HPLC Monitoring Protocol
  • Reaction Sampling and Quenching: At specific time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[1] This solution can also contain an internal standard for improved quantification.

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[3]

    • Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A: 0.1% ammonia in water, and Mobile Phase B: acetonitrile.[3]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm or 270 nm).[7]

  • Data Analysis: Generate a calibration curve using standards of known concentrations to quantify the reactants and products.[1]

In-situ NMR Monitoring Protocol
  • Sample Preparation: Combine the reactants, catalyst, and base in an NMR tube. Add a deuterated solvent that is compatible with the reaction conditions and an internal standard with a known concentration and a signal that does not overlap with other signals.[1]

  • NMR Acquisition: Place the NMR tube in the spectrometer, pre-set to the desired reaction temperature. Acquire a series of 1D spectra (e.g., ¹H or ¹¹B NMR) at regular time intervals.[1][8]

  • Key Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure accurate quantification.[1]

    • Number of Scans (ns): Choose a sufficient number to obtain a good signal-to-noise ratio.[1]

  • Data Processing and Analysis: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the starting materials and products. Calculate the relative concentrations by comparing the integral values, normalized by the number of protons giving rise to each signal.[1]

GC-MS Monitoring Protocol (with Derivatization)

Boronic acids are often not volatile enough for direct GC analysis and may require derivatization.[6]

  • Reaction Sampling and Quenching: Withdraw an aliquot of the reaction mixture and quench it as described for the HPLC method.

  • Derivatization: A common derivatization agent for boronic acids is triethanolamine, which converts the nonvolatile boric acid to a volatile triethanolamine borate.[5] Other methods include silylation.

  • Sample Preparation: After derivatization, the sample may require extraction into a suitable organic solvent and drying before injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An oven temperature gradient is used to separate the components.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[5]

  • Data Analysis: Identify compounds based on their retention times and mass spectra. Quantify using a calibration curve generated from derivatized standards.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sampling Reaction Sampling Quenching Quenching Sampling->Quenching Filtration Filtration Quenching->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1. Experimental workflow for HPLC analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Mixing Combine Reactants in NMR Tube Solvent Add Deuterated Solvent & Internal Standard Mixing->Solvent Acquisition Acquire Spectra at Time Intervals Solvent->Acquisition Processing Process Spectra (FT, Phasing) Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Concentrations Integration->Calculation

Figure 2. Workflow for in-situ NMR reaction monitoring.[1]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sampling Reaction Sampling Quenching Quenching Sampling->Quenching Derivatization Derivatization Quenching->Derivatization Extraction Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Analysis Data Analysis Detection->Analysis Quantification Quantification Analysis->Quantification

Figure 3. Experimental workflow for GC-MS analysis with derivatization.

Conclusion

The selection of an appropriate analytical method for monitoring this compound reactions is a critical decision that impacts the quality and efficiency of the synthetic process. HPLC and UPLC-MS offer excellent quantitative capabilities for reaction optimization and kinetic studies.[1] NMR spectroscopy is a powerful tool for in-situ monitoring and mechanistic investigations, providing detailed structural information in real-time.[1][8] GC-MS, particularly after derivatization, is a viable option for analyzing volatile components and impurities.[6] Raman and fluorescence spectroscopy provide non-invasive, real-time monitoring capabilities that are especially advantageous for process analytical technology (PAT) applications.[1][9] By understanding the strengths and limitations of each technique, researchers can select the most suitable method to gain valuable insights into their chemical transformations.

References

A Comparative Spectroscopic Guide to 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,4,6-trimethylphenylboronic acid with relevant alternatives, namely phenylboronic acid and 4-methoxyphenylboronic acid. The inclusion of these analogues allows for a clear understanding of the influence of aromatic substitution on the spectroscopic properties. All data is presented in a comparative format, supported by detailed experimental protocols for key analytical techniques.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its comparators. This data is essential for the identification and characterization of these compounds in a laboratory setting.

Spectroscopic TechniqueThis compoundPhenylboronic Acid4-Methoxyphenylboronic Acid
¹H NMR (CDCl₃, δ in ppm)6.82 (s, 2H, Ar-H), 4.73 (brs, 2H, B(OH)₂), 2.33 (s, 6H, o-CH₃), 2.26 (s, 3H, p-CH₃)[1]8.15-8.25 (m, 2H, Ar-H), 7.40-7.60 (m, 3H, Ar-H)7.97 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.83 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ in ppm)139.6, 138.7, 128.0, 127.3, 22.9, 22.0, 21.1[1]135.0, 131.5, 128.3, 127.8161.5, 136.8, 125.5, 113.8, 55.3
¹¹B NMR (CDCl₃, δ in ppm)~28-30~28-30~28-30
IR (KBr, cm⁻¹)~3400-3200 (O-H), ~1600 (C=C), ~1350 (B-O)~3400-3200 (O-H), ~1600 (C=C), ~1350 (B-O)~3400-3200 (O-H), ~1600 (C=C), ~1350 (B-O), ~1250 (C-O)
Mass Spec. (m/z)164.10 (M⁺)[2]122.05 (M⁺)152.06 (M⁺)[3]
UV-Vis (λmax, nm)Not specified~270~228, ~273

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a boronic acid compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_report Reporting Sample Boronic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure_ID Structural Elucidation NMR->Structure_ID IR->Structure_ID MS->Structure_ID Purity Purity Assessment MS->Purity UV_Vis->Purity Comparison Comparison with Standards Structure_ID->Comparison Purity->Comparison Final_Report Comprehensive Report Comparison->Final_Report

References

Safety Operating Guide

Personal protective equipment for handling 2,4,6-Trimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2,4,6-Trimethylphenylboronic acid (CAS No. 5980-97-2). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, implementing appropriate safety measures is paramount.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4][5]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4][5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][5]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[4][5][6]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical safety goggles or a face shield.[7]Chemically resistant gloves (e.g., nitrile).[7]A fully buttoned lab coat, long pants, and closed-toe shoes.[7]A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required to prevent inhalation of dust particles.
Preparing Solutions and Reactions Chemical safety goggles or a face shield.[7]Chemically resistant gloves (e.g., nitrile).[7]A lab coat, long pants, and closed-toe shoes. An apron may be worn over the lab coat for added protection.[6]Work should be conducted in a certified chemical fume hood.
Work-up and Purification Chemical safety goggles or a face shield.[7]Chemically resistant gloves (e.g., nitrile).[7]A lab coat, long pants, and closed-toe shoes.Work should be conducted in a certified chemical fume hood.
Handling Waste Chemical safety goggles or a face shield.[7]Chemically resistant gloves (e.g., nitrile).[7]A lab coat, long pants, and closed-toe shoes.Not generally required if handling sealed waste containers.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Before beginning work, ensure that a safety shower and eyewash station are readily accessible.

  • All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Chemical:

  • Keep the container of this compound tightly closed when not in use.

  • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered chemical waste.

  • Solid Waste: Collect solid waste, including contaminated materials like weigh paper and gloves, in a designated, labeled, and sealed container for hazardous waste.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed container for hazardous waste. Do not pour boronic acid waste down the drain.[8]

  • Disposal Compliance: Dispose of all chemical waste in accordance with federal, state, and local regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood Ensure safety controls are in place weigh Weigh Solid prep_fume_hood->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate waste_collection Collect Waste decontaminate->waste_collection remove_ppe Remove PPE decontaminate->remove_ppe waste_disposal Dispose of Waste per EHS Guidelines waste_collection->waste_disposal

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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2,4,6-Trimethylphenylboronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.